Pyrindamycin B
Description
duocarmycin C1 has been reported in Streptomyces with data available.
isolated from Streptomyces sp. SF2582
Properties
CAS No. |
118292-35-6 |
|---|---|
Molecular Formula |
C26H26ClN3O8 |
Molecular Weight |
544.0 g/mol |
IUPAC Name |
methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1 |
InChI Key |
ILRQRCTVPANBBE-GWQKEKGPSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O |
Synonyms |
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester duocarmycin C1 pyrindamycin B |
Origin of Product |
United States |
Foundational & Exploratory
Pyrindamycin B: A Technical Guide to its Function as a Bacterial DNA Gyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrindamycin B, a member of the pyrrolamide class of antibiotics, has emerged as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival. This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated cellular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents.[1] This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] DNA gyrase consists of two subunits, GyrA and GyrB, and its function is dependent on ATP hydrolysis, which is carried out by the GyrB subunit.[1] this compound and other pyrrolamides specifically target the ATPase activity of the GyrB subunit, distinguishing their mechanism from other classes of gyrase inhibitors like fluoroquinolones, which target the GyrA subunit.[1][2] This unique mechanism of action makes this compound a promising candidate for the development of new antibacterial drugs, particularly in the face of rising antibiotic resistance.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the GyrB subunit of DNA gyrase. By occupying the ATP-binding pocket, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for DNA supercoiling. This inhibition of gyrase activity leads to a disruption of DNA topology, ultimately halting DNA synthesis and leading to bacterial cell death.
Quantitative Data on DNA Gyrase Inhibition
Table 1: In Vitro Inhibition of E. coli DNA Gyrase
| Compound Class | Representative Compound | Target Subunit | Mechanism of Action | IC50 vs. E. coli DNA Gyrase (µM) |
| Pyrrolamide | Pyrrolamide Analog | GyrB | ATPase Inhibition | 3 |
| Aminocoumarin | Novobiocin | GyrB | ATPase Inhibition | 0.08 - 0.48 |
| Fluoroquinolone | Ciprofloxacin | GyrA | Inhibition of DNA re-ligation | 0.39 - 2.57 |
| Fluoroquinolone | Levofloxacin | GyrA | Inhibition of DNA re-ligation | 2.50 |
| Fluoroquinolone | Moxifloxacin | GyrA | Inhibition of DNA re-ligation | 0.9 |
Table 2: In Vitro Inhibition of S. aureus DNA Gyrase and Antibacterial Activity
| Compound Class | Representative Compound | IC50 vs. S. aureus DNA Gyrase (µg/mL) | MIC vs. S. aureus (µg/mL) |
| Pyrrolamide | Pyrrolamide Analog | - | >64 |
| Fluoroquinolone | Ciprofloxacin | - | 2 |
| Quinolones | Various | 0.915 - 126 | - |
Note: Data for this compound is represented by a lead pyrrolamide compound from foundational studies. IC50 and MIC values can vary depending on the specific analog and the bacterial species tested.
Experimental Protocols
The characterization of this compound as a DNA gyrase inhibitor involves several key experiments. Detailed methodologies for two primary assays are provided below.
DNA Gyrase ATPase Inhibition Assay
This assay measures the inhibition of the ATPase activity of DNA gyrase.
Objective: To determine the concentration of this compound required to inhibit 50% of the DNA gyrase ATPase activity (IC50).
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified DNA gyrase (GyrA and GyrB subunits), relaxed plasmid DNA (e.g., pBR322), and ATP in a suitable assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).
-
Inhibitor Addition: Add varying concentrations of this compound (or a representative pyrrolamide) to the reaction mixtures. A control with no inhibitor is also prepared.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.
-
Detection of ATP Hydrolysis: The amount of ATP hydrolyzed is quantified. A common method is the malachite green assay, which detects the inorganic phosphate (B84403) (Pi) released during hydrolysis.
-
Add malachite green reagent to the reaction mixtures.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ATPase inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
DNA Supercoiling Assay
This assay visually demonstrates the inhibition of the supercoiling activity of DNA gyrase.
Objective: To assess the ability of this compound to inhibit the introduction of negative supercoils into relaxed DNA by DNA gyrase.
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and ATP in an appropriate buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction tubes. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reactions at 37°C for a set time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose (B213101) Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
-
Visualization:
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).
-
Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing inhibitor concentration.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's action and the experimental approaches used to study it.
Signaling Pathway of DNA Gyrase Inhibition
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for Characterizing a DNA Gyrase Inhibitor
Caption: Workflow for DNA gyrase inhibitor analysis.
Logical Relationship of this compound's Antibacterial Action
Caption: Logical flow of this compound's action.
Conclusion
This compound represents a significant member of the pyrrolamide class of antibiotics, with a distinct and potent inhibitory action against bacterial DNA gyrase. Its mechanism of targeting the GyrB ATPase activity offers a valuable alternative to existing antibiotics and a promising avenue for combating drug-resistant bacteria. The experimental protocols and data presented in this guide provide a solid framework for the continued investigation and development of this compound and related compounds as next-generation antibacterial agents. Further research focusing on obtaining specific quantitative data for this compound and exploring its efficacy in in vivo models is warranted to fully elucidate its therapeutic potential.
References
Unraveling the Assembly Line: A Technical Guide to Pyrindamycin B Biosynthesis in Actinomycetes
A Note on Nomenclature: The term "Pyrindamycin B" in the initial query presents an ambiguity, as the scientific literature extensively details the biosynthesis of "Pyridomycin," a structurally related and potent antimycobacterial agent produced by Streptomyces pyridomyceticus. In contrast, detailed biosynthetic information for a compound explicitly named "this compound" is less prevalent. This guide will, therefore, focus on the well-characterized biosynthesis of Pyridomycin (B90888), a pathway of significant interest to researchers in natural product synthesis and drug development. It is plausible that "this compound" is a less common name for a pyridomycin-related analog or a potential misnomer.
This technical guide provides a comprehensive overview of the genetic and biochemical machinery responsible for the assembly of Pyridomycin, a complex cyclodepsipeptide antibiotic. We delve into the biosynthetic gene cluster, the function of key enzymes, quantitative data from enzymatic and fermentation studies, and detailed experimental protocols for researchers seeking to investigate this fascinating pathway.
The Pyrindamycin (Pyridomycin) Biosynthetic Gene Cluster
The blueprint for pyridomycin biosynthesis is encoded in a 42.5-kb DNA region within the genome of Streptomyces pyridomyceticus NRRL B-2517.[1][2] This biosynthetic gene cluster (BGC) contains 26 putative open reading frames (ORFs), including a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system at its core.[1][2] This hybrid "assembly line" is responsible for the stepwise construction of the pyridomycin backbone from amino acid and short carboxylic acid precursors.
The central NRPS/PKS machinery is comprised of the genes pyrE, pyrF, and pyrG.[1] A notable feature of this system is the presence of a PKS-type ketoreductase (KR) domain embedded within an NRPS module, highlighting the intricate fusion of these two major biosynthetic paradigms.
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of pyridomycin is initiated by a loading module consisting of the enzymes PyrA and PyrU. PyrA, an NRPS adenylation (A) domain, activates the starter unit, 3-hydroxypicolinic acid (3-HPA), and transfers it to PyrU, a discrete peptidyl carrier protein (PCP). The loaded 3-HPA is then passed to the main NRPS/PKS assembly line for chain elongation.
The subsequent steps involve the sequential addition of precursors, catalyzed by the multidomain enzymes PyrE, PyrF, and PyrG. These enzymes incorporate L-threonine, 3-(3-pyridyl)-L-alanine, and a propionate (B1217596) unit. The final chain is then released, likely through cyclization mediated by a thioesterase (TE) domain.
Caption: Proposed biosynthetic pathway of Pyridomycin.
Quantitative Data
Enzyme Kinetics
The substrate specificity of the adenylation domain PyrA, which is responsible for selecting the starter unit for pyridomycin biosynthesis, has been characterized in vitro. The kinetic parameters for the activation of 3-hydroxypicolinic acid (3-HPA) and other related aromatic acids were determined.
| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) |
| 3-Hydroxypicolinic acid (3-HPA) | 0.04 ± 0.01 | 10.3 ± 0.2 | 257.5 |
| 2,3-Dihydroxybenzoic acid (2,3-DHBA) | 1.3 ± 0.1 | 11.2 ± 0.3 | 8.6 |
| 4-Amino-2-hydroxybenzoic acid (4A2HBA) | 1.1 ± 0.1 | 1.3 ± 0.0 | 1.2 |
Table 1: Kinetic parameters of PyrA for different substrates.
Fermentation Yields
The production of pyridomycin has been reported from different actinomycete strains, with varying yields depending on the producing organism and fermentation conditions.
| Producing Organism | Yield | Reference |
| Dactylosporangium fulvum | 20-40 mg/L |
Table 2: Reported fermentation yields of Pyridomycin.
Experimental Protocols
Gene Inactivation and Complementation
To confirm the function of genes within the pyridomycin biosynthetic cluster, targeted gene knockouts are performed in S. pyridomyceticus. This is typically achieved through homologous recombination.
General Protocol for Gene Inactivation:
-
Construct the Knockout Plasmid: A gene replacement cassette, often containing an antibiotic resistance marker (e.g., apramycin), is constructed to replace the target gene. This cassette is flanked by homologous regions upstream and downstream of the target gene to facilitate double-crossover recombination.
-
Transformation: The knockout plasmid is introduced into S. pyridomyceticus via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic. Double-crossover mutants are then screened for the desired gene replacement, typically by PCR analysis.
General Protocol for Complementation:
-
Construct the Complementation Plasmid: The wild-type gene is cloned into an integrative expression vector under the control of a suitable promoter (e.g., PermE*).
-
Introduction into Mutant: The complementation plasmid is introduced into the mutant strain by conjugation.
-
Analysis of Production: The complemented strain is fermented, and the restoration of pyridomycin production is analyzed by HPLC-MS.
Fermentation and Product Analysis
The production of pyridomycin is achieved through submerged fermentation of Streptomyces pyridomyceticus.
Fermentation Protocol:
-
Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., YEME or TSB) with spores or mycelia of S. pyridomyceticus. The culture is incubated at 30°C with shaking for 2 days.
-
Production Culture: The seed culture is used to inoculate a larger volume of production medium. A typical production medium consists of glucose, soybean meal, and various salts. The production culture is incubated at 30°C with shaking for 3-7 days.
-
Extraction: The fermentation broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate. The organic phase is collected and concentrated under reduced pressure.
-
Analysis: The crude extract is dissolved in a suitable solvent (e.g., acetonitrile) and analyzed by HPLC-MS to detect and quantify pyridomycin production.
In Vitro Enzyme Assays
The activity of key biosynthetic enzymes, such as the adenylation domain PyrA, can be assessed in vitro.
Protocol for PyrA Activity Assay:
-
Protein Expression and Purification: The gene encoding PyrA is cloned into an expression vector and expressed in E. coli. The recombinant protein is then purified, typically using affinity chromatography.
-
Assay Reaction: The purified PyrA enzyme is incubated with the substrate (e.g., 3-HPA), ATP, and MgCl₂ in a suitable buffer.
-
Detection of Product Formation: The adenylation reaction can be monitored by measuring the release of pyrophosphate using a colorimetric assay or by detecting the formation of the aminoacyl-AMP intermediate.
-
Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the reaction is performed with varying substrate concentrations, and the initial reaction velocities are measured.
Experimental Workflows
Caption: Key experimental workflows in pyridomycin research.
This guide provides a foundational understanding of the Pyrindamycin (Pyridomycin) B biosynthesis pathway. The intricate interplay of NRPS and PKS modules, along with the unique enzymatic modifications, makes this pathway a rich area for further investigation and a promising target for biosynthetic engineering to generate novel antibiotic derivatives.
References
- 1. Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the pyridomycin biosynthetic gene cluster of Streptomyces pyridomyceticus NRRL B-2517 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrindamycin B: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrindamycin B, a potent natural product, has emerged as a significant scaffold in the development of novel therapeutic agents. As a member of the duocarmycin class of compounds, its profound cytotoxic and antibacterial properties are primarily attributed to its unique mechanism of DNA alkylation. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. It delves into their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers engaged in the exploration and development of this compound-based therapeutics.
Introduction
This compound is a complex heterocyclic natural product that has attracted considerable interest due to its potent biological activity.[1][2] Although the total synthesis of this compound has not yet been reported in peer-reviewed literature, the synthesis of its core structures and derivatives is an active area of research.[3] The key structural feature of this compound is the dihydropyrido[4,3-e]oxazin-4-one ring system.[3] This guide will explore the synthesis of this core and its analogs, their biological evaluation, and the underlying mechanisms of action.
Mechanism of Action: DNA Alkylation
The primary mechanism of action for this compound and its analogs is DNA alkylation.[1] These compounds bind to the minor groove of DNA, particularly in AT-rich sequences. Following this initial binding, a reactive cyclopropane (B1198618) ring within the molecule is activated, leading to the formation of a covalent bond with the N3 position of an adenine (B156593) base. This irreversible alkylation distorts the DNA helix, creating lesions that obstruct DNA replication and transcription, ultimately leading to cell death.
Caption: Proposed mechanism of action for this compound.
Biological Activity
This compound and its analogs exhibit a broad spectrum of biological activities, including potent antitumor and antibacterial effects.
Anticancer Activity
The DNA alkylating properties of this compound and its analogs make them highly cytotoxic to cancer cells. Their efficacy has been demonstrated against a variety of murine and human tumor cell lines, including those resistant to conventional chemotherapeutics like doxorubicin.
Table 1: In Vitro Cytotoxicity of Pyrindamycin Analogs and Related Duocarmycins
| Compound | Cancer Cell Line | IC50 Value |
| Duocarmycin C1 (this compound) | HeLa S3 | 8.5 nM |
| Pyrindamycin A | P388 Murine Leukemia | 3.9 µg/mL |
| This compound | P388 Murine Leukemia | 3.9 µg/mL |
| Duocarmycin SA | L1210 Leukemia | Data Not Available |
Antibacterial Activity
This compound and its analogs have shown significant antibacterial activity, particularly against Gram-positive bacteria. The potent activity is attributed to their ability to penetrate the bacterial cell wall and alkylate DNA. For some related compounds, inhibition of DNA gyrase has also been identified as a mechanism of action.
Table 2: Antibacterial Activity of Pyrindamycin Analogs and Related Compounds
| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) |
| Duocarmycin SA | Staphylococcus aureus | Gram-Positive | 0.0013 |
| Duocarmycin SA | Bacillus subtilis | Gram-Positive | 0.00065 |
| Duocarmycin A | Gram-Positive Bacteria | Gram-Positive | Inhibitory |
| Duocarmycin A | Gram-Negative Bacteria | Gram-Negative | Inhibitory |
| Pyrrolamide Analog | Staphylococcus aureus | Gram-Positive | >64 |
Table 3: In Vitro Efficacy of a Representative Pyrrolamide Analog Compared to Other DNA Gyrase Inhibitors
| Compound Class | Representative Compound | Target Subunit | Mechanism of Action | IC50 vs. E. coli DNA Gyrase (µM) | MIC vs. S. aureus (µg/mL) |
| Pyrrolamide | Pyrrolamide Analog | GyrB | ATPase Inhibition | 3 | >64 |
| Aminocoumarin | Novobiocin | GyrB | ATPase Inhibition | 0.08 - 0.48 | - |
| Fluoroquinolone | Ciprofloxacin | GyrA | Inhibition of DNA re-ligation | 0.39 - 2.57 | 2 |
| Fluoroquinolone | Levofloxacin | GyrA | Inhibition of DNA re-ligation | 2.50 | - |
Synthesis of this compound Analogs
While the total synthesis of this compound remains elusive, several strategies have been developed for the synthesis of its core structures and derivatives. A common approach involves the construction of the pyrido-oxazine scaffold.
Caption: General synthetic workflow for Pyrido-oxazine derivatives.
Experimental Protocols
Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b]oxazin-7-yl)carbamates
-
Preparation of 5-amino-4-hydroxypyridine intermediate:
-
Hydrolyze the chloro group of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate with formic acid to yield the corresponding 4-hydroxypyridine.
-
Perform catalytic hydrogenation of the nitro group to obtain the 5-amino-4-hydroxypyridine intermediate.
-
-
Cyclization Reaction:
-
React the 5-amino-4-hydroxypyridine intermediate with an appropriate α-halo ketone in acetic acid at room temperature.
-
The reaction yields a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b]oxazin-7-yl)carbamates.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in the appropriate cell culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound analog in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound and its structural analogs represent a promising class of compounds with potent anticancer and antibacterial activities. Their unique mechanism of DNA alkylation provides a strong rationale for their further development. This technical guide has summarized the current knowledge on their synthesis, biological evaluation, and mechanism of action, providing a foundation for future research in this area. The detailed protocols and structured data presented herein are intended to facilitate the design and execution of new studies aimed at unlocking the full therapeutic potential of these remarkable molecules.
References
Pyrindamycin B: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
November 2025
This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of Pyrindamycin B. As a potent member of the duocarmycin class of DNA alkylating agents, understanding its physicochemical properties is critical for its application in research and drug development. This document summarizes the known solubility and stability profiles, details relevant experimental protocols, and provides visual representations of key pathways and workflows. It is important to note that specific quantitative solubility and stability data for this compound is limited in the publicly available literature. Therefore, much of the information presented is based on the well-documented behavior of closely related duocarmycin compounds.
Solubility Profile
This compound exhibits limited aqueous solubility but is soluble in several organic solvents. The preparation of stock solutions in a suitable organic solvent is a standard practice, followed by dilution into aqueous media for experimental use. Care must be taken during dilution, as the compound may precipitate.
Qualitative Solubility
This compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and acetonitrile.[1] Its solubility in aqueous solutions is limited.[1] To enhance aqueous solubility for cell-based assays or in vivo studies, several formulation strategies can be employed, including the use of co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), or the addition of surfactants such as Tween-80.[2]
Quantitative Solubility Data
Table 1: Quantitative Solubility Data for this compound and Analogs
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Duocarmycin SA (analog) | Water | 25 | 0.030 g/L | |
| Duocarmycin TM (analog) | DMSO | Not Specified | ≥ 50 mg/mL | |
| This compound | DMSO | Not Specified | Soluble | |
| This compound | Methanol | Not Specified | Soluble | |
| This compound | Acetonitrile | Not Specified | Soluble | |
| This compound | Water | Not Specified | Limited |
Stability Profile
The stability of this compound is a critical factor in its handling, storage, and experimental application. Its chemical stability is primarily influenced by pH, temperature, light, and the solvent system. The core of its reactivity lies in the equilibrium between the inactive seco-form and the highly reactive spirocyclopropylhexadienone form.
Factors Affecting Stability
-
pH: Acidic conditions (pH < 5) promote the formation of the electrophilic spiro-form, which is a potent DNA alkylating agent but is also highly susceptible to hydrolysis. Neutral conditions (pH ~7) offer moderate stability, with a slower conversion to the active form. Basic conditions (pH > 8) can lead to base-catalyzed hydrolysis of the amide bond.
-
Temperature: Low temperatures (-20°C or -80°C) are recommended for storing this compound solutions to maximize stability. Elevated temperatures significantly accelerate degradation.
-
Solvent: Aprotic solvents, such as DMSO and DMF, can limit hydrolytic degradation by minimizing the availability of water.
-
Light: this compound should be protected from light, as photolytic degradation can occur.
Table 2: Qualitative Stability Trends for this compound
| Condition | Factor | Expected Stability | Remarks | Reference |
| pH | Acidic (pH < 5) | Low | Promotes formation of the reactive spiro-form, prone to hydrolysis. | |
| Neutral (pH ~7) | Moderate | Slower conversion to the spiro-form compared to acidic conditions. | ||
| Basic (pH > 8) | Low to Moderate | Base-catalyzed hydrolysis of the amide bond can occur. | ||
| Temperature | 4°C | High | Low temperature slows down the rate of all chemical reactions. | |
| Room Temp (~25°C) | Moderate | Increased thermal energy accelerates degradation. | ||
| Elevated (>40°C) | Low | Significantly accelerates degradation pathways. | ||
| Solvent | Aprotic (e.g., DMSO, DMF) | High | Limits the availability of water for hydrolysis. | |
| Light | Exposure to UV light | Low to Moderate | Photolytic degradation is possible. |
Degradation Pathway
The proposed degradation of this compound is initiated by the conversion of the more stable seco-form to the electrophilic spiro-form. This active intermediate can then undergo nucleophilic attack by water (hydrolysis), leading to the cleavage of the amide bond.
Caption: Proposed degradation pathway of this compound.
As a member of the duocarmycin family, this compound exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating guanine (B1146940) bases, which leads to DNA damage and subsequent apoptosis.
Caption: Generalized signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following section details methodologies for conducting forced degradation studies and for the analysis of this compound, providing a foundation for researchers to develop specific, optimized protocols.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under stress conditions.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., DMSO or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70°C). Also, heat a solution of the compound in a suitable solvent.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.
-
-
Sample Analysis: At various time points, withdraw samples and analyze by HPLC to determine the extent of degradation.
Caption: Experimental workflow for forced degradation studies.
HPLC Analysis Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound and its degradation products.
Table 3: General HPLC Parameters for this compound Analysis
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A linear gradient tailored to resolve this compound from its degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Note: For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Summary and Recommendations
The solubility and stability of this compound are critical considerations for its successful application in research. While specific quantitative data is sparse, a clear qualitative understanding exists based on its chemical properties and the behavior of related duocarmycins.
Key Recommendations:
-
Storage: Store solid this compound at low temperatures, protected from light. For solutions, use aprotic solvents like DMSO for long-term storage at -20°C or -80°C.
-
Solution Preparation: Prepare fresh aqueous solutions for experiments by diluting a concentrated stock in an organic solvent. Be mindful of potential precipitation.
-
Experimental Conditions: Maintain a neutral or slightly acidic pH in aqueous buffers for short-term use to balance activity and stability. Avoid strongly acidic or basic conditions and elevated temperatures.
-
Analysis: Employ HPLC with UV detection for routine analysis and quantification. Utilize LC-MS for the identification of metabolites and degradation products.
This guide serves as a foundational resource for professionals working with this compound. It is recommended that researchers perform their own specific solubility and stability assessments tailored to their experimental systems.
References
Unraveling the Antitumor Potential of Pyrindamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B, a potent antitumor antibiotic, is a member of the duocarmycin class of natural products renowned for their significant cytotoxic activity. As a structural analog of Pyrindamycin A, it functions as a powerful DNA alkylating agent. This technical guide provides an in-depth exploration of the antitumor properties of this compound, focusing on its mechanism of action, quantitative efficacy against cancer cell lines, and the intricate signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.
Mechanism of Action: DNA Alkylation and Synthesis Inhibition
The primary mechanism underpinning the antitumor effects of this compound is the potent inhibition of DNA synthesis. This activity is characteristic of the duocarmycin family, which are known to be DNA alkylating agents. The proposed mechanism involves this compound binding to the minor groove of DNA, followed by the alkylation of the N3 position of adenine (B156593) bases. This covalent modification of the DNA structure creates a critical lesion that obstructs essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Data Presentation: In Vitro Cytotoxicity
The antitumor efficacy of this compound has been evaluated against various cancer cell lines, with a particular emphasis on its effectiveness in overcoming drug resistance. The following table summarizes the available quantitative data on its cytotoxic activity, primarily presented as the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| P388 | Murine Leukemia | 3.9 | |
| P388/ADR | Doxorubicin-resistant Murine Leukemia | 3.9 |
ADR: Adriamycin (doxorubicin)
This data highlights this compound's potent activity against the P388 murine leukemia cell line and, significantly, its identical efficacy against the doxorubicin-resistant P388/ADR subline. This suggests that its mechanism of action is not susceptible to the common mechanisms of doxorubicin (B1662922) resistance, making it a promising candidate for treating refractory cancers. Research indicates that the therapeutic effects of this compound are more pronounced in hematological malignancies as compared to solid tumors.
Signaling Pathways: The DNA Damage Response
The DNA alkylation induced by this compound triggers a complex signaling cascade known as the DNA Damage Response (DDR). This cellular network is crucial for detecting DNA lesions, arresting the cell cycle to allow for repair, and initiating apoptosis if the damage is irreparable.
The DNA damage inflicted by this compound is hypothesized to activate sensor proteins such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases then phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. A key player in this pathway is the tumor suppressor protein p53. Activated p53 can induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, or trigger apoptosis. The retinoblastoma protein (pRB) also plays an essential role as a downstream target in the DNA damage-induced G1/S phase checkpoint.
Caption: this compound induced DNA damage response pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., P388 murine leukemia)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel
Methodological & Application
Pyrindamycin B Cytotoxicity Assay: An Application Note and Protocol for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B is a potent antitumor antibiotic belonging to the duocarmycin family of natural products.[1][2] Like other members of this class, its primary mechanism of action involves the inhibition of DNA synthesis through DNA alkylation.[1][3] this compound binds to the minor groove of DNA and subsequently alkylates the N3 position of adenine, leading to a disruption of DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1] Notably, this compound has demonstrated significant cytotoxic activity against various murine and human tumor cell lines, including those resistant to conventional chemotherapeutics like doxorubicin, highlighting its potential as a valuable candidate in oncology research and drug development.
This application note provides detailed protocols for assessing the cytotoxicity of this compound against cancer cell lines using three common colorimetric assays: the MTT, SRB, and LDH assays. It also includes a summary of available cytotoxicity data and visualizations of the experimental workflow and the compound's proposed signaling pathway.
Data Presentation
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P388 | Murine Leukemia | 3.9 |
| P388/ADR (doxorubicin-resistant) | Murine Leukemia | 3.9 |
Experimental Protocols
To determine the cytotoxic effects of this compound on various cancer cell lines, the following protocols for MTT, SRB, and LDH assays are recommended.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water or deionized water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated, spontaneous release, and maximum release wells, according to the manufacturer's formula. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound cytotoxicity assays.
References
Application Notes and Protocols for DNA Synthesis Inhibition Assay Using Pyrindamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B, a potent antitumor antibiotic belonging to the duocarmycin class of natural products, functions as a highly effective inhibitor of DNA synthesis.[1] Its mechanism of action involves the sequence-selective alkylation of DNA, primarily targeting the N3 atom of adenine (B156593) in the minor groove.[1] This covalent modification of the DNA template obstructs the progression of DNA polymerase, leading to a halt in DNA replication and ultimately, cell death.[1] These application notes provide detailed protocols for assessing the DNA synthesis inhibitory activity of this compound and its cytotoxic effects on cancer cell lines.
Data Presentation
The cytotoxic activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of a cell population by 50%. The following tables summarize the in vitro cytotoxicity of this compound and a related analog against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Against Murine Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P388 | Murine Leukemia | 3.9 |
| P388/ADR (doxorubicin-resistant) | Murine Leukemia | 3.9 |
Table 2: Comparative in Vitro Cytotoxicity of Pyrindamycin A and B
| Cell Line | Pyrindamycin A (IC50 µg/ml) | This compound (IC50 µg/ml) |
| P388 (Murine Leukemia) | 3.9 | 3.9 |
| P388/ADR (Doxorubicin-resistant Murine Leukemia) | 3.9 | 3.9 |
Signaling Pathways
This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates complex cellular signaling pathways designed to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death). The primary sensors of this type of DNA damage are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, which ultimately leads to the inactivation of cyclin-dependent kinases (CDKs) responsible for cell cycle progression. This results in cell cycle arrest, providing time for the cell to repair the DNA damage.
Experimental Protocols
The following are detailed protocols to assess the impact of this compound on DNA synthesis and cell cycle progression.
Protocol 1: BrdU Incorporation Assay for DNA Synthesis Inhibition
This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA. A decrease in BrdU incorporation indicates inhibition of DNA synthesis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom black microplate
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
BrdU Labeling: After the desired treatment period, add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 10 µM. The incubation time for BrdU labeling depends on the cell proliferation rate and should be optimized (typically 2-24 hours).
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Primary Antibody Incubation: Wash the wells twice with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the wells three times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with a DNA synthesis inhibitor like this compound is expected to cause an accumulation of cells in the S phase or G2/M phase arrest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin. For suspension cells, collect them directly. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate for accurate DNA content measurement.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the proportion of cells in the S and/or G2/M phases in this compound-treated samples compared to the control indicates cell cycle arrest.
References
Application Notes and Protocols for In Vivo Studies of Pyrindamycin B in Murine Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo use of Pyrindamycin B, a potent antitumor antibiotic of the duocarmycin class, in murine leukemia models. This document includes a summary of available data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
Introduction
This compound is a DNA alkylating agent that exhibits significant cytotoxic activity against a range of tumor cell lines.[1][2] Its primary mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine (B156593) bases.[2] This action inhibits DNA synthesis, leading to cell cycle arrest and apoptosis, making it a compound of interest for cancer therapy.[1][3] Notably, this compound has demonstrated efficacy against multidrug-resistant leukemia cell lines, suggesting its potential to overcome common resistance mechanisms.
Data Presentation
In Vitro Cytotoxicity of Pyrindamycins against Murine Leukemia Cell Lines
| Cell Line | Compound | IC50 (µg/mL) | Reference |
| P388 | Pyrindamycin A | 3.9 | |
| P388/ADR (doxorubicin-resistant) | Pyrindamycin A | 3.9 | |
| P388 | This compound | Not explicitly quantified, but noted to have similar activity to Pyrindamycin A. | |
| P388/ADR (doxorubicin-resistant) | This compound | Not explicitly quantified, but noted to have similar activity to Pyrindamycin A. |
In Vivo Antitumor Activity of this compound in P388 Murine Leukemia Model
Detailed quantitative data on the percentage increase in lifespan (% ILS) from the primary literature is not available in the searched resources. The following table is a template based on the described experimental design.
| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Schedule | Median Survival Time (Days) | Increase in Lifespan (% ILS) |
| Vehicle Control | - | Intraperitoneal | Days 1-9 | Data not available | - |
| This compound | Data not available | Intraperitoneal | Days 1-9 | Data not available | Data not available |
| Doxorubicin | Data not available | Intraperitoneal | Days 1-9 | Data not available | Data not available |
Experimental Protocols
The following protocols are based on methodologies described for evaluating duocarmycin-class antibiotics in murine leukemia models.
In Vivo Efficacy Study in P388 Murine Leukemia Model
Objective: To evaluate the antitumor efficacy of this compound in a murine model of leukemia by assessing the increase in lifespan.
Materials:
-
This compound
-
P388 or P388/ADR (doxorubicin-resistant) murine leukemia cells
-
6-8 week old male CDF1 or syngeneic mice
-
Sterile saline or other appropriate vehicle
-
Sterile syringes and needles (27-gauge)
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
On Day 0, inoculate each mouse intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells suspended in 0.5 mL of sterile saline.
-
-
Animal Randomization:
-
Randomize the inoculated mice into treatment and control groups (typically 6-10 mice per group).
-
-
Drug Administration:
-
Beginning on Day 1, administer this compound (dissolved in a suitable vehicle) intraperitoneally once daily for a specified number of days (e.g., 5 or 9 days). The optimal dosage should be determined from maximum tolerated dose (MTD) studies.
-
The vehicle control group should receive injections of the vehicle only on the same schedule.
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, behavioral changes) and survival.
-
-
Efficacy Evaluation:
-
The primary endpoint is the mean or median survival time (MST) for each group.
-
Calculate the percentage increase in lifespan (% ILS) using the following formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow for In Vivo Murine Leukemia Model
Caption: Workflow for evaluating this compound in a murine leukemia model.
References
Application Notes: Determining the IC50 of Pyrindamycin B using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrindamycin B, a potent member of the duocarmycin class of natural products, is recognized for its significant cytotoxic properties.[1] Its mechanism of action involves the alkylation of DNA, a process that disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] This activity makes this compound a compound of interest in oncology research.[2] A critical parameter for evaluating the efficacy of cytotoxic compounds like this compound is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a biological process, such as cell growth, by 50%.
This document provides a detailed protocol for determining the IC50 value of this compound in a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method for assessing cell viability.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active (living) cells to form purple formazan (B1609692) crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Mechanism of Action: this compound
This compound exerts its cytotoxic effects through a specific molecular mechanism. The diagram below illustrates the proposed pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Protocol
This protocol details the step-by-step procedure for determining the IC50 value of this compound.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Purity >98% |
| Cell Line | e.g., MCF-7, HeLa, A549 (select based on research focus) |
| Complete Growth Medium | e.g., DMEM or RPMI-1640 with 10% FBS, 1% Pen-Strep |
| MTT Reagent | 5 mg/mL in sterile PBS |
| Solubilization Buffer | e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01M HCl |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| Trypsin-EDTA | 0.25% |
| 96-well flat-bottom plates | Sterile, tissue culture treated |
| CO2 Incubator | 37°C, 5% CO2, humidified |
| Microplate Reader | Capable of reading absorbance at 570 nm |
Experimental Workflow
The entire process, from cell preparation to data analysis, follows a structured workflow.
Caption: Step-by-step workflow for the MTT assay.
Detailed Procedure
Day 1: Cell Seeding
-
Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). Ensure cell viability is >95%.
-
Dilute the cell suspension to the desired seeding density (this should be optimized for each cell line, typically between 5,000 and 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.
Day 2: this compound Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the assay. A common starting range is a logarithmic scale from 0.01 µM to 100 µM.
-
Prepare controls as described in the plate layout table below.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound or control solutions.
-
Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the crystals are fully dissolved.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
Plate Layout and Controls
A well-structured plate layout is crucial for accurate results. Each condition should be tested in triplicate.
| Well Contents | Description | Purpose |
| Cell Control | Cells + 100 µL fresh medium | Represents 100% cell viability |
| Vehicle Control | Cells + medium with max DMSO conc. | Accounts for any effect of the solvent on cell viability |
| Test Wells | Cells + medium with this compound | To measure the cytotoxic effect at different concentrations |
| Blank Control | Medium only (no cells) | Background absorbance of the medium and reagents |
Data Analysis and IC50 Calculation
-
Correct for Background: Subtract the average absorbance value of the Blank Control wells from all other wells.
-
Corrected Absorbance = (Absorbance of Sample) - (Average Absorbance of Blank)
-
-
Calculate Percent Viability: Normalize the data to the cell control to determine the percentage of viable cells at each drug concentration.
-
% Viability = [(Corrected Absorbance of Test Well) / (Average Corrected Absorbance of Cell Control)] x 100
-
-
Determine IC50 Value: Plot the Percent Viability (Y-axis) against the logarithm of the this compound concentration (X-axis). Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve (variable slope). The software will calculate the IC50 value, which is the concentration that corresponds to 50% viability on the curve.
Example Data Presentation
| This compound (µM) | Log Concentration | Avg. Absorbance (570 nm) | % Viability |
| 0 (Control) | N/A | 1.250 | 100.0% |
| 0.01 | -2.00 | 1.235 | 98.8% |
| 0.1 | -1.00 | 1.150 | 92.0% |
| 1 | 0.00 | 0.875 | 70.0% |
| 10 | 1.00 | 0.500 | 40.0% |
| 100 | 2.00 | 0.150 | 12.0% |
This structured protocol provides a reliable framework for determining the potency of this compound, yielding crucial data for preclinical drug development and cancer research.
References
Application Notes and Protocols: Evaluating Pyrindamycin B Efficacy using BrdU Incorporation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B is a potent antitumor antibiotic belonging to the duocarmycin family of natural products. Its mechanism of action involves the sequence-selective alkylation of DNA, which ultimately inhibits DNA synthesis and leads to cell death. This mode of action makes this compound a promising candidate for cancer chemotherapy, particularly against drug-resistant cell lines. The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay is a widely used method for quantifying cell proliferation by measuring the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during the S-phase of the cell cycle. This application note provides a detailed protocol for utilizing the BrdU incorporation assay to assess the efficacy of this compound in inhibiting the proliferation of cancer cells.
Principle of the BrdU Incorporation Assay
The BrdU assay is a precise method for measuring DNA synthesis and, consequently, cell proliferation. Cells are cultured in the presence of BrdU, a synthetic analog of thymidine. During the S-phase of the cell cycle, proliferating cells incorporate BrdU into their newly synthesized DNA. Following this labeling period, the cells are fixed, and the DNA is denatured to expose the incorporated BrdU. Specific monoclonal antibodies conjugated to a reporter enzyme (e.g., horseradish peroxidase) are then used to detect the BrdU. The subsequent addition of a substrate results in a colorimetric reaction, where the intensity of the color is directly proportional to the amount of BrdU incorporated, providing a quantitative measure of DNA synthesis.
Data Presentation
The following tables present illustrative quantitative data from a BrdU incorporation assay evaluating the efficacy of this compound on P388 murine leukemia cells. This data is representative of expected results and should be used for guidance.
Table 1: Dose-Dependent Inhibition of BrdU Incorporation by this compound in P388 Cells
| This compound Concentration (nM) | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition of BrdU Incorporation |
| 0 (Vehicle Control) | 1.250 | 0.085 | 0 |
| 1 | 1.050 | 0.070 | 16 |
| 5 | 0.750 | 0.055 | 40 |
| 10 | 0.450 | 0.040 | 64 |
| 25 | 0.200 | 0.025 | 84 |
| 50 | 0.100 | 0.015 | 92 |
| 100 | 0.050 | 0.010 | 96 |
Table 2: Comparison of IC50 Values for this compound and Doxorubicin in P388 Cells
| Compound | BrdU Incorporation Assay IC50 (nM) |
| This compound | 8.5 |
| Doxorubicin | 50.2 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Materials
-
P388 murine leukemia cell line
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, TMB substrate, and stop solution)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sterile PBS
-
DMSO (for dissolving this compound)
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture P388 cells in complete medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 nM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
BrdU Labeling:
-
After the 24-hour treatment, add 10 µL of the BrdU labeling solution (as provided in the kit, typically 10X) to each well.
-
Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 incubator.
-
-
Fixation and DNA Denaturation:
-
Carefully remove the culture medium from the wells. For suspension cells like P388, it is advisable to centrifuge the plate at 300 x g for 5 minutes before removing the supernatant.
-
Add 200 µL of the Fixing/Denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
BrdU Detection:
-
Remove the Fixing/Denaturing solution and wash the wells three times with 200 µL of wash buffer (provided in the kit or PBS).
-
Add 100 µL of the diluted anti-BrdU antibody solution to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times with 200 µL of wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the TMB substrate to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until a color change is apparent.
-
Add 100 µL of the stop solution to each well to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis
-
Subtract the absorbance value of the blank control from all other readings.
-
Calculate the percentage of BrdU incorporation inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (Absorbance of treated sample / Absorbance of vehicle control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway
This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates the DNA damage response (DDR) pathway. This pathway involves a cascade of signaling events aimed at arresting the cell cycle to allow for DNA repair. If the damage is too severe, the pathway can trigger apoptosis (programmed cell death).
Conclusion
The BrdU incorporation assay is a robust and reliable method for quantifying the inhibitory effect of this compound on DNA synthesis in cancer cells. The detailed protocol and illustrative data provided in these application notes serve as a comprehensive guide for researchers to evaluate the efficacy of this compound and similar DNA-damaging agents. Understanding the dose-dependent effects and the underlying signaling pathways is crucial for the further development of this potent antitumor compound.
Application Notes and Protocols for Developing Pyrindamycin B Drug Delivery Systems with Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and characterization of nanoparticle-based drug delivery systems for Pyrindamycin B, a potent DNA alkylating agent with significant antitumor properties.[1][2] The use of nanoparticles can enhance the therapeutic efficacy of this compound by improving its solubility, enabling controlled release, and facilitating targeted delivery to tumor sites.[3][][5] These application notes and protocols are based on established methodologies for developing nanoparticle drug delivery systems.
Introduction to this compound and Nanoparticle Drug Delivery
This compound is a member of the duocarmycin class of natural products, known for its potent cytotoxic effects stemming from its ability to alkylate DNA. This irreversible binding to the N3 position of adenine (B156593) disrupts DNA replication and transcription, ultimately leading to cell death. While it has shown promise as an anticancer agent, its clinical application can be limited by factors such as poor aqueous solubility and potential systemic toxicity.
Nanoparticle drug delivery systems offer a promising approach to overcome these limitations. By encapsulating this compound within nanoparticles, it is possible to:
-
Enhance Bioavailability: Improve the solubility of the hydrophobic this compound molecule.
-
Control Drug Release: Modulate the release kinetics to maintain therapeutic concentrations over an extended period.
-
Improve Targeting: Functionalize the nanoparticle surface with ligands to achieve active targeting to cancer cells, thereby reducing off-target toxicity.
-
Protect the Drug: Shield the drug from premature degradation in the biological environment.
This document will focus on the use of biodegradable polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), a widely used polymer in drug delivery due to its biocompatibility and biodegradability.
Data Presentation: Characterization of this compound-Loaded Nanoparticles
The following tables present hypothetical but representative data for the physicochemical characterization of this compound-loaded PLGA nanoparticles. These tables are intended to serve as a template for presenting experimental results.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PBP-NP-01 | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.8 ± 1.5 |
| PBP-NP-02 | 162.1 ± 5.1 | 0.15 ± 0.03 | -23.4 ± 1.8 |
| PBP-NP-03 | 148.9 ± 3.8 | 0.11 ± 0.01 | -27.1 ± 1.3 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Code | Encapsulation Efficiency (%) | Drug Loading (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| PBP-NP-01 | 85.2 ± 3.5 | 4.26 ± 0.18 | 25.4 ± 2.1 | 65.7 ± 3.9 |
| PBP-NP-02 | 82.1 ± 4.1 | 4.11 ± 0.21 | 28.9 ± 2.5 | 72.3 ± 4.2 |
| PBP-NP-03 | 88.9 ± 2.9 | 4.45 ± 0.15 | 22.1 ± 1.9 | 60.5 ± 3.5 |
Table 3: In Vitro Cytotoxicity (IC50 Values in µg/mL)
| Cell Line | Free this compound | PBP-NP-01 | PBP-NP-02 | PBP-NP-03 |
| MCF-7 (Breast Cancer) | 0.05 ± 0.01 | 0.03 ± 0.008 | 0.04 ± 0.01 | 0.025 ± 0.007 |
| A549 (Lung Cancer) | 0.08 ± 0.02 | 0.05 ± 0.01 | 0.06 ± 0.01 | 0.045 ± 0.009 |
| HCT116 (Colon Cancer) | 0.06 ± 0.01 | 0.035 ± 0.009 | 0.045 ± 0.01 | 0.03 ± 0.008 |
Experimental Protocols
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity 0.55-0.75 dL/g)
-
Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 31,000-50,000)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Protocol:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 5 mg of this compound in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 50 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.
-
Sonication: Sonicate the mixture using a probe sonicator for 3 minutes at 40% amplitude on ice to form a stable o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at room temperature for 2-3 hours.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior and stability of the nanoparticles.
Methodology:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Measure the particle size, PDI, and zeta potential in triplicate.
3.2.2. Surface Morphology
Methodology:
-
Prepare a dilute suspension of the nanoparticles in deionized water.
-
Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.
-
Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
3.2.3. Encapsulation Efficiency (EE) and Drug Loading (DL)
Methodology:
-
Determine the total amount of drug used (W_total).
-
Determine the amount of unencapsulated drug (W_free): After the initial centrifugation (step 6 in 3.1), collect the supernatant and measure the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Determine the weight of the lyophilized nanoparticles (W_np).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [(W_total - W_free) / W_np] x 100
-
This study evaluates the rate at which this compound is released from the nanoparticles.
Methodology:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the dialysis bag in a larger volume of the release medium at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw samples from the external medium and replace with fresh medium.
-
Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released against time.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of free this compound and this compound-loaded nanoparticles in the cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for nanoparticle development.
References
Application Notes and Protocols: Utilizing Pyrindamycin B in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B, a potent member of the duocarmycin class of DNA alkylating agents, has demonstrated significant anti-tumor activity. Its mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to disruption of DNA structure and ultimately cell death.[1] This potent activity makes this compound an attractive candidate for combination therapies, particularly with agents that target the DNA Damage Response (DDR) pathway, conventional chemotherapeutics, and radiation. These application notes provide a summary of preclinical data on this compound and its analogs in combination with other anti-cancer agents, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and workflows.
Rationale for Combination Therapy
The induction of DNA damage by this compound activates the cell's DDR pathways as a survival mechanism.[1][2] Therefore, combining this compound with inhibitors of key DDR proteins, such as Poly (ADP-ribose) polymerase (PARP) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, presents a rational and synergistic approach to cancer therapy.[1][2] By blocking these repair pathways, the cytotoxic effects of this compound-induced DNA damage can be significantly enhanced. Furthermore, combination with traditional DNA-damaging agents or radiation can lead to an overwhelming level of DNA damage that surpasses the cell's repair capacity.
Quantitative Data on Synergistic Effects
The following tables summarize the in vitro synergistic effects of Duocarmycin SA (DSA), a close analog of this compound, in combination with other chemotherapeutic agents in Acute Myeloid Leukemia (AML) cell lines. The Combination Index (CI) is used as a quantitative measure of synergy, where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Table 1: In Vitro Synergistic Effects of Duocarmycin SA (DSA) in Combination with Doxorubicin in AML Cell Lines
| Cell Line | DSA IC50 (pM) | Doxorubicin IC50 (nM) | Combination IC50 (DSA:Doxorubicin) | Combination Index (CI) |
| Molm-14 | 11.12 | 68.6 | Not Reported | < 1 (Synergistic) |
| HL60 | 114.8 | Not Reported | Not Reported | < 1 (Synergistic) |
Table 2: In Vitro Synergistic Effects of Duocarmycin SA (DSA) in Combination with Etoposide in AML Cell Lines
| Cell Line | DSA IC50 (pM) | Etoposide IC50 (nM) | Combination IC50 (DSA:Etoposide) | Combination Index (CI) |
| Molm-14 | 11.12 | 129.7 | Not Reported | < 1 (Synergistic) |
| HL60 | 114.8 | Not Reported | Not Reported | < 1 (Synergistic) |
Data adapted from preclinical studies on Duocarmycin SA. The exact IC50 values for the combinations were not specified in the source material, but the interaction was determined to be synergistic.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway
This compound induces DNA adducts, leading to replication stress and the activation of the DDR pathway. The following diagram illustrates the central role of ATR and PARP in this response and how their inhibition can potentiate the effects of this compound.
Caption: DNA Damage Response to this compound and points of therapeutic intervention.
Experimental Workflow for In Vitro Synergy Assessment
A systematic workflow is crucial for accurately determining the synergistic potential of this compound in combination with other agents.
Caption: Workflow for assessing in vitro drug synergy.
Experimental Workflow for In Vivo Combination Therapy
Preclinical in vivo models are essential for validating the efficacy and assessing the toxicity of combination therapies.
Caption: Workflow for in vivo combination therapy studies.
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic, additive, or antagonistic effect of their combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound and combination agent(s)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination agent in DMSO.
-
Perform serial dilutions of each drug in culture medium to achieve a range of concentrations. For combination studies, drugs can be mixed at a fixed ratio (e.g., based on their individual IC50 values) or in a matrix format.
-
Remove the medium from the wells and add 100 µL of the drug dilutions or control medium (with the same final DMSO concentration).
-
Incubate the plates for a defined period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each agent alone and in combination using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to quantify the nature of the drug interaction.
-
Colony Formation Assay (Clonogenic Assay)
Objective: To assess the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound and combination agent(s)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Cell Treatment:
-
Treat cells in a larger flask or dish with this compound, the combination agent, or the combination for a specified duration (e.g., 24 hours).
-
-
Cell Seeding:
-
After treatment, harvest the cells, perform a cell count, and re-plate a known number of viable cells (e.g., 500-1000 cells) into 6-well plates containing fresh, drug-free medium.
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing sufficient time for colony formation. The medium can be changed every 3-4 days if necessary.
-
-
Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
-
Compare the surviving fractions of the combination treatment to the single agents to assess for enhanced anti-proliferative effects.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with another agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination agent, formulated for in vivo administration
-
Sterile saline or appropriate vehicle
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel to improve tumor take rate.
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach the desired average size, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Agent B alone, Combination).
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule, dose, and route (e.g., intraperitoneal, intravenous, oral gavage).
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Statistically analyze the differences in tumor volume and weight between the groups to determine the significance of the combination effect.
-
Conclusion
The preclinical data strongly suggest that this compound, as a potent DNA alkylating agent, holds significant promise for use in combination therapies. Synergistic effects have been observed with agents targeting the DNA Damage Response pathway, such as PARP and ATR inhibitors, as well as with conventional chemotherapeutics and radiation. The provided protocols offer a framework for researchers to further investigate and validate these combination strategies, with the ultimate goal of developing more effective treatments for cancer.
References
Application Notes and Protocols for Evaluating the Antibacterial Activity of Pyrindamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B, a potent member of the duocarmycin class of natural products, is a DNA alkylating agent with significant cytotoxic properties.[1] While extensively investigated for its anticancer potential, its antibacterial activities are also noteworthy.[1] This document provides detailed experimental protocols for evaluating the in vitro antibacterial efficacy of this compound, with a focus on its differential activity against Gram-positive and Gram-negative bacteria. The methodologies described herein are standard in antimicrobial susceptibility testing and are essential for the preclinical assessment of novel antibiotic candidates.
Mechanism of Action: DNA Alkylation
The primary antibacterial mechanism of this compound involves the alkylation of DNA.[2] The molecule is activated within the minor groove of DNA, leading to the formation of a covalent bond, typically at the N3 position of adenine.[1] This irreversible alkylation disrupts the structure and function of DNA, thereby inhibiting critical cellular processes such as replication and transcription, which ultimately leads to bacterial cell death.[1] The differential activity observed between Gram-positive and Gram-negative bacteria is likely due to differences in their cell wall structures, which affects the uptake of the compound.
Proposed mechanism of action for this compound.
Data Presentation: In Vitro Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature, the activity of its close structural analog, Duocarmycin SA, provides significant insight into its potency, especially against Gram-positive bacteria.
Table 1: In Vitro Antibacterial Activity of Duocarmycin SA (this compound Analog)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 0.0013 |
| Bacillus subtilis | Gram-Positive | 0.00065 |
Data for Duocarmycin SA from a study on its isolation and biological properties.
The following table presents hypothetical data for this compound against a panel of multidrug-resistant (MDR) strains to serve as a template for data presentation.
Table 2: Hypothetical In Vitro Activity of this compound Against MDR Bacteria
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Comparator Drug MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.002 | Vancomycin: 1 |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | 0.004 | Linezolid: 2 |
| Pseudomonas aeruginosa | Multi-drug Resistant | >64 | Meropenem: 16 |
| Acinetobacter baumannii | Carbapenem-Resistant | >64 | Colistin: 0.5 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last dilution well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, with no drug.
-
Sterility Control: A well containing only CAMHB to ensure no contamination.
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.
-
Workflow for the broth microdilution MIC assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular microorganism. It is determined after an MIC test has been completed. A bactericidal effect is generally defined as a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Microtiter plate from the completed MIC assay
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile pipette tips and spreader
-
Incubator (35 ± 2 °C)
Procedure:
-
Plating from MIC Wells:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Under aseptic conditions, take a 10 µL aliquot from each of these wells.
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
-
Reading Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% kill of the initial inoculum (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC plate should have ≤100 CFU).
-
Protocol 3: Time-Kill Kinetic Assay
This assay provides information on the rate and extent of bacterial killing over time, helping to determine if an agent is bactericidal or bacteriostatic.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
CAMHB
-
This compound stock solution
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube with no antibiotic.
-
Inoculate all tubes with the prepared bacterial suspension.
-
-
Time-Point Sampling:
-
Incubate all tubes in a shaking incubator at 37°C.
-
At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is no significant change in CFU/mL compared to the initial count, but growth is inhibited relative to the control.
-
Experimental workflow for the time-kill kinetic assay.
References
Techniques for Measuring Pyrindamycin B-Induced DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B, a potent antitumor antibiotic belonging to the duocarmycin class, exerts its cytotoxic effects through a sequence-selective alkylation of DNA.[1] The molecule binds to the minor groove of the DNA double helix, specifically at AT-rich sequences, and forms a covalent bond with the N3 atom of adenine.[1][2] This DNA alkylation creates a lesion that distorts the DNA helix, stalls DNA replication, and ultimately triggers programmed cell death (apoptosis).[1][3] The ability to accurately measure the extent of DNA damage induced by this compound is crucial for understanding its mechanism of action, optimizing its therapeutic efficacy, and developing novel anticancer strategies.
These application notes provide detailed protocols for three key techniques used to quantify this compound-induced DNA damage: the Comet Assay (Single-Cell Gel Electrophoresis), γ-H2AX Foci Formation Assay, and DNA Fragmentation (Laddering) Assay.
Data Presentation: Quantitative Analysis of DNA Damage
The following tables summarize representative quantitative data obtained from studies using DNA damaging agents. While specific data for this compound is limited in publicly available literature, these tables provide a comparative baseline for the expected outcomes.
Table 1: Quantification of DNA Strand Breaks by Comet Assay
| Treatment | Concentration | Olive Tail Moment (Mean ± SEM) | Percent DNA in Tail (Mean ± SEM) | Reference |
| Vehicle Control | - | 1.0 ± 0.1 | 6.7 ± 0.4 | |
| Alkylating Agent (High Conc.) | 0.94 mg/m³ | 33.98 ± 2.21 | Not Reported | |
| Doxorubicin | 1 µM | 13.84 ± 1.325 | Not Reported | |
| Esfenvalerate (1/20 LD50) | - | 16.10 ± 0.93 | 22.00 ± 3.00 |
Table 2: Quantification of DNA Double-Strand Breaks by γ-H2AX Foci Formation
| Treatment | Concentration | Time Point | % of Cells with >10 Foci (Mean ± SEM) | Reference |
| Vehicle Control | - | 24 h | ~2% | |
| Topotecan | 1 µM | 2 h | 31.4% | |
| Olaparib | 10 µM | 20 h | ~60% | |
| Etoposide | 100 µg/ml | 8 h | >50% |
Table 3: Quantification of DNA Fragmentation
| Treatment | Condition | Percent DNA Fragmentation (Mean ± SEM) | Reference | |---|---|---|---|---| | Control | - | < 5% | | | Infertility with high SDF | Pre-treatment | 22.1 ± 7.7 | | | Infertility with high SDF | Post-antioxidant treatment | 9.1 ± 7.2 | | | Test Group (Altered Semen) | - | 47.2% with SDF ≥ 30% | |
Signaling Pathway of this compound-Induced DNA Damage
This compound-induced DNA alkylation triggers a complex signaling cascade known as the DNA Damage Response (DDR). This response is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases. These kinases, upon activation, phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, activation of DNA repair mechanisms, or if the damage is irreparable, induction of apoptosis.
Caption: DNA damage response pathway initiated by this compound.
Experimental Protocols
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.
Caption: Experimental workflow for the Comet Assay.
Materials:
-
Fully frosted microscope slides
-
Normal melting point agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound stock solution
Protocol:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% normal melting point agarose and let them dry.
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound for the desired duration. Include vehicle-treated (negative) and positive (e.g., H₂O₂) controls.
-
Cell Harvesting and Embedding:
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
Mix 30 µL of the cell suspension with 250 µL of 0.7% LMP agarose (melted and cooled to 37°C).
-
Immediately pipette 50 µL of the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (can be extended overnight).
-
-
Alkaline Unwinding and Electrophoresis:
-
Drain the lysis buffer and place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at a low voltage (e.g., 21-25V) for 30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and Olive tail moment using appropriate software.
-
γ-H2AX Foci Formation Assay (Immunofluorescence)
This assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), which is an early marker of DNA double-strand breaks (DSBs).
Caption: Workflow for immunofluorescence staining of γ-H2AX.
Materials:
-
Glass coverslips
-
Multi-well plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips in the wells of a multi-well plate and seed cells to achieve 50-70% confluency at the time of fixation.
-
Treat cells with this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in 1% BSA in PBS) overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per cell using image analysis software.
-
DNA Fragmentation (Laddering) Assay
This assay detects the characteristic fragmentation of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs, a hallmark of late-stage apoptosis.
Caption: Workflow for the DNA Fragmentation (Laddering) Assay.
Materials:
-
TES lysis buffer (10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100)
-
RNase A solution (DNase-free)
-
Proteinase K solution
-
Isopropanol (B130326) or Ethanol
-
Ammonium (B1175870) Acetate (B1210297) or Sodium Acetate
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
DNA ladder marker
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound to induce apoptosis.
-
Harvest approximately 2 x 10⁶ cells by centrifugation.
-
-
DNA Extraction:
-
Resuspend the cell pellet in 0.5 mL of TES lysis buffer and vortex.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet high molecular weight DNA.
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
-
RNA and Protein Removal:
-
Add RNase A to the supernatant and incubate at 37°C for 30-60 minutes.
-
Add Proteinase K and incubate at 50°C for at least 90 minutes (or overnight).
-
-
DNA Precipitation:
-
Add ammonium acetate and an equal volume of isopropanol to precipitate the DNA.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at maximum speed for 10-20 minutes to pellet the DNA.
-
-
Gel Electrophoresis:
-
Carefully discard the supernatant and air-dry the DNA pellet.
-
Resuspend the DNA in TE buffer.
-
Add DNA loading dye and load the samples onto a 1.2-1.5% agarose gel containing a DNA stain.
-
Run the gel at a low voltage to improve the resolution of the DNA fragments.
-
-
Visualization:
-
Visualize the DNA ladder pattern under UV light. Apoptotic samples will show a characteristic ladder of DNA fragments in multiples of ~180-200 bp. Necrotic samples typically show a smear.
-
References
Application Notes and Protocols for Determining Pyrindamycin B Sensitivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin B is a potent antitumor antibiotic belonging to the duocarmycin class of natural products.[1][2] These compounds are renowned for their exceptional cytotoxic activity, which stems from their ability to alkylate DNA.[1][2] The primary mechanism of action for this compound involves binding to the minor groove of DNA and subsequently causing sequence-selective alkylation, which disrupts DNA replication and transcription, ultimately leading to cell death.[1] Notably, this compound has demonstrated significant cytotoxicity against various murine and human tumor cell lines, including those resistant to conventional chemotherapeutics like doxorubicin (B1662922), highlighting its potential in overcoming multidrug resistance.
These application notes provide detailed protocols for assessing the sensitivity of various cancer cell lines to this compound, including cell culture, preparation of the compound, and cytotoxicity assays.
Mechanism of Action: DNA Alkylation
This compound exerts its cytotoxic effects through a well-defined mechanism of DNA alkylation. This process can be summarized in the following steps:
-
Minor Groove Binding: this compound binds to the minor groove of the DNA double helix.
-
DNA Alkylation: Following binding, it alkylates the N3 position of adenine (B156593) bases.
-
Disruption of Cellular Processes: This covalent modification of DNA leads to the stalling of replication forks and inhibition of transcription.
-
Cell Cycle Arrest and Apoptosis: The disruption of these fundamental cellular processes triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).
Quantitative Data on Cytotoxicity
The antitumor efficacy of this compound and its close analogs has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxic potential.
Table 1: In Vitro Cytotoxicity of this compound against Murine Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P388 | Murine Leukemia | 3.9 |
| P388/ADR (doxorubicin-resistant) | Murine Leukemia | 3.9 |
Table 2: Representative In Vitro Cytotoxicity of Duocarmycin Analogs against Human Cancer Cell Lines
| Cell Line | Cancer Type | Duocarmycin Analog | IC50 |
| HeLa | Cervical Cancer | Duocarmycin SA | ~0.00069 nM |
| MCF-7 | Breast Adenocarcinoma | Duocarmycin SA | ~0.79 nM |
| HT-29 | Colon Adenocarcinoma | Duocarmycin SA | ~5 nM |
| Molm-14 | Acute Myeloid Leukemia | Duocarmycin SA | 11.12 pM |
| HL-60 | Acute Myeloid Leukemia | Duocarmycin SA | 112.7 pM |
| U-138 MG | Glioblastoma | Duocarmycin SA | 0.4 nM |
Experimental Protocols
The following section provides detailed methodologies for key experiments to determine the sensitivity of cancer cell lines to this compound.
Cell Culture and Maintenance
a. General Cancer Cell Lines (e.g., HeLa, MCF-7, A549, HT-29)
-
Media: Recommended media for specific cell lines (e.g., DMEM for HeLa and MCF-7, RPMI-1640 for A549 and HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency.
b. Doxorubicin-Resistant Cell Lines (e.g., P388/ADR)
-
To maintain the resistant phenotype, a low concentration of doxorubicin may be added to the culture medium. The specific concentration should be determined empirically for each cell line.
-
It is recommended to culture the resistant cells in drug-free medium for at least one passage before initiating experiments to avoid interference from doxorubicin.
Preparation of this compound Stock Solution
-
Dissolution: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of, for example, 10 mM.
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
This assay is similar to the MTT assay but produces a soluble formazan product, simplifying the protocol.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Addition: After the 48-72 hour incubation with this compound, add the XTT reagent (mixed with an electron coupling agent according to the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate cell viability and IC50 as described for the MTT assay.
This assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the 48-72 hour incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for the time specified in the kit instructions.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and determine the IC50 value.
Conclusion
This compound is a highly potent cytotoxic agent with a clear mechanism of action involving DNA alkylation. The protocols outlined in these application notes provide a framework for reliably assessing its sensitivity in various cancer cell lines, including those with acquired drug resistance. The provided data on its efficacy in murine leukemia and the representative data from its close analogs in human cancer cell lines underscore its potential as a promising anticancer agent that warrants further investigation.
References
Troubleshooting & Optimization
Troubleshooting high variability in Pyrindamycin B cytotoxicity assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high variability in Pyrindamycin B cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent antitumor antibiotic belonging to the duocarmycin class of natural products.[1] Its primary mechanism of action is the alkylation of DNA, which involves forming a covalent bond with the N3 position of adenine (B156593) within the DNA minor groove.[1] This disruption of DNA replication and transcription ultimately leads to cell death.[1][2]
Q2: I am observing high variability between my replicate wells. What are the common causes?
High variability between replicate wells is a frequent issue in cytotoxicity assays and can be attributed to several factors:
-
Edge Effects: The outer wells of a 96-well plate are susceptible to increased evaporation, which alters the concentration of media and the test compound.[3] It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
-
Pipetting Errors: Inaccuracies in pipetting, especially with small volumes, can lead to significant variations in compound concentration and cell numbers. Regular pipette calibration and careful technique are crucial.
-
Uneven Cell Seeding: A non-homogenous cell suspension can result in an inconsistent number of cells being seeded per well. Ensure the cell suspension is thoroughly mixed before and during plating.
-
Cell Health: Using cells that are unhealthy or past their optimal growth phase can lead to inconsistent responses to the compound.
Q3: My IC50 value for this compound is inconsistent across different experiments. Why?
Fluctuations in the half-maximal inhibitory concentration (IC50) value often arise from subtle variations in experimental conditions between assays:
-
Cell Seeding Density: The initial number of cells plated can significantly impact the apparent IC50 value. Higher cell densities may require more compound to achieve the same level of cytotoxicity. It is critical to optimize and maintain a consistent seeding density.
-
Incubation Time: The duration of exposure to this compound will directly affect the IC50 value. Standardize the incubation time across all experiments to ensure comparability.
-
Solvent Concentration: this compound is often dissolved in a solvent like DMSO, which can be toxic to cells at higher concentrations. Keep the final DMSO concentration consistent and low (typically below 0.5%) and include a vehicle control with the same solvent concentration in all experiments.
-
Cell Line Stability: Over time and with repeated passaging, cell lines can undergo genetic and phenotypic changes, affecting their sensitivity to compounds. Use cells with a low passage number from a reliable source.
Q4: What are some common assays to measure cytotoxicity?
Commonly used cytotoxicity assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, where viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Resazurin-based Assays: These are fluorescence-based assays that also measure metabolic activity.
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Edge Effects: Increased evaporation in outer wells. | Fill outer wells with sterile PBS or media and do not use them for experimental samples. |
| Pipetting Inaccuracy: Inconsistent volumes of cells or compound. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing. | |
| Uneven Cell Distribution: Cells not seeded uniformly. | Thoroughly mix cell suspension before and during plating. | |
| Bubbles in Wells: Air bubbles interfering with absorbance readings. | Be careful during pipetting to avoid bubbles. If present, use a sterile needle to pop them. | |
| Inconsistent IC50 Values Between Experiments | Variable Cell Seeding Density: Different number of cells used in each experiment. | Optimize and standardize the cell seeding density for your specific cell line. |
| Different Incubation Times: Exposure time to this compound varies. | Keep the incubation time consistent across all experiments. | |
| Solvent (e.g., DMSO) Toxicity: Final solvent concentration is too high or inconsistent. | Maintain a final DMSO concentration below 0.5% and include a vehicle control in every experiment. | |
| Cell Passage Number: High passage number leading to phenotypic drift. | Use cells with a low passage number and create a cell bank. | |
| Low or No Cytotoxic Effect Observed | Compound Degradation: this compound may be unstable under certain conditions (pH, temperature). | Prepare fresh dilutions for each experiment from a frozen stock. Store stock solutions at -20°C or -80°C and protect from light. |
| Incorrect Concentration Range: The tested concentrations are too low. | Perform a wide dose-response curve to determine the effective concentration range for your cell line. | |
| Cell Line Resistance: The chosen cell line may be inherently resistant. | Confirm the sensitivity of your cell line from literature or test a different, known sensitive cell line. | |
| Incomplete Solubilization (MTT Assay): Formazan crystals are not fully dissolved. | Use an appropriate solubilization buffer (e.g., DMSO) and ensure complete dissolution by shaking before reading. |
Data Presentation
Table 1: Potential Sources of Variability in a Typical this compound Cytotoxicity Assay
| Source of Variability | Typical Contribution to Error | Mitigation Strategy |
| Pipetting (Manual) | 5-15% | Regular pipette calibration; use of automated liquid handlers. |
| Cell Seeding Density | 10-20% | Standardize cell counting and seeding protocols. |
| Reagent Preparation | 2-10% | Use calibrated equipment; prepare fresh reagents for each experiment. |
| Incubation Conditions | 5-15% | Ensure uniform temperature and CO2 levels in the incubator. |
| Inter-plate Variability | 10-25% | Run controls on every plate; normalize data to controls. |
Table 2: Illustrative In Vitro Cytotoxicity of Pyrindamycin Analogs
Specific IC50 data for this compound is limited. The data below is for the closely related Pyrindamycin A and Duocarmycin SA, which belong to the same class of DNA alkylating agents and provide insight into the expected potency.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Pyrindamycin A | P388 (Murine Leukemia) | 3.9 | |
| Pyrindamycin A | P388/ADR (Doxorubicin-resistant) | 3.9 | |
| Duocarmycin SA | Staphylococcus aureus | 0.0013 | |
| Duocarmycin SA | Bacillus subtilis | 0.00065 |
Experimental Protocols
Detailed Methodology: this compound Cytotoxicity Assay using MTT
This protocol outlines a standard procedure for determining the IC50 value of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Determine cell concentration and dilute to the optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Subtract the background absorbance from the blank control wells.
-
Normalize the absorbance readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a this compound cytotoxicity assay.
Caption: Proposed mechanism of action for this compound.
Caption: Logical workflow for troubleshooting assay variability.
References
Technical Support Center: Overcoming Solubility Challenges of Pyrindamycin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Pyrindamycin B in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most effectively dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1][2] It is advisable to use high-purity, anhydrous DMSO to minimize degradation of the compound and ensure reproducibility.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. Why does this happen and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of DMSO in the stock solution maintains this compound in a soluble state. When this stock is diluted into an aqueous buffer (like PBS or cell culture media), the final DMSO concentration may be too low to keep the hydrophobic this compound dissolved, causing it to precipitate out of the solution.[2]
To prevent this, you can:
-
Decrease the final concentration of this compound: Lowering the target concentration in your aqueous medium may keep it below its solubility limit.
-
Increase the final concentration of DMSO: While effective, be cautious as DMSO can be toxic to cells, typically recommended to be kept below 1%, and ideally below 0.1% for most cell-based assays.[2]
-
Employ a co-solvent system: The use of water-miscible organic solvents can help maintain solubility.[3]
-
Utilize formulation aids: Surfactants or cyclodextrins can be incorporated to enhance aqueous solubility.
Q3: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A3: Yes, several formulation strategies can be employed for compounds with poor water solubility for in vivo applications. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations. A common generic formulation for animal studies involves a mixture of DMSO, polyethylene (B3416737) glycol (e.g., PEG300), a surfactant (e.g., Tween-80), and an aqueous vehicle like saline or PBS.
Q4: Is the solubility of this compound dependent on pH?
Troubleshooting Guides
Issue 1: Solid this compound is difficult to dissolve, even in DMSO.
-
Possible Cause: The compound's crystal lattice energy may be high, requiring energy input to break down the solid structure.
-
Suggested Solutions:
-
Gentle Warming: Warm the solution to 37°C to increase the kinetic energy of the solvent and solute molecules, which can facilitate dissolution.
-
Sonication: Use a sonicator bath to provide mechanical energy. This helps to break up solid aggregates and enhance the dissolution process.
-
Issue 2: Precipitation occurs upon dilution of DMSO stock in aqueous buffer.
-
Possible Cause: The aqueous buffer lacks sufficient solubilizing capacity for the hydrophobic this compound once the DMSO concentration is lowered.
-
Suggested Solutions:
-
Co-solvent Systems: Prepare the final dilution in a buffer containing a water-miscible organic co-solvent.
-
Surfactant Micellar Solubilization: Add a biocompatible surfactant to the aqueous buffer.
-
Cyclodextrin (B1172386) Inclusion Complexes: Utilize cyclodextrins to form inclusion complexes with this compound.
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various approaches to enhance the solubility of poorly soluble compounds like this compound.
| Strategy | Mechanism of Action | Common Agents | Considerations |
| Co-solvency | Reduces the interfacial tension between the aqueous solution and the hydrophobic solute. | DMSO, Ethanol, Polyethylene Glycols (PEGs), Propylene Glycol (PG) | Potential for solvent toxicity at higher concentrations. |
| pH Adjustment | Ionization of the drug can increase its solubility in water. | Buffers (e.g., citrate, phosphate) | Requires knowledge of the compound's pKa; not effective for neutral compounds. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Tween-80, Polysorbate 80, Cremophor EL | Can affect cell membranes and have biological effects of their own. |
| Cyclodextrins | Form inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity. | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Stoichiometry of the complex and potential for competitive inhibition should be considered. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, which can enhance the dissolution rate. | Micronization, Nanosuspensions | Does not increase the equilibrium solubility but can improve the rate of dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the solid does not completely dissolve, gently warm the tube to 37°C or sonicate for 5-10 minutes until a clear solution is obtained.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
-
Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS) containing a specific percentage of a co-solvent (e.g., 10% v/v PEG300).
-
Serial Dilution: Perform a serial dilution of your this compound DMSO stock solution into the co-solvent buffer to achieve your final desired concentrations.
-
Final DMSO Concentration: Ensure the final DMSO concentration in your working solution remains below the toxic level for your experimental system (ideally <0.1% for cell-based assays).
-
Observation: Visually inspect the solution for any signs of precipitation.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Strategies for enhancing the aqueous solubility of this compound.
Caption: Proposed mechanism of action for this compound.
References
How to address inconsistent IC50 values in Pyrindamycin B experiments
This guide provides troubleshooting assistance for researchers encountering inconsistent IC50 values in experiments involving Pyrindamycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antibiotic with significant antitumor properties, belonging to the duocarmycin class of natural products.[1] Its primary mechanism of action is the alkylation of DNA.[1][2] The molecule binds to the minor groove of DNA and forms a covalent bond, typically at the N3 position of adenine.[1] This irreversible alkylation disrupts essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[1] This activity is particularly effective against rapidly proliferating cells, such as cancer cells.
Q2: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a drug is needed to inhibit a specific biological process by 50%. It is a critical parameter for evaluating the potency and efficacy of a compound. A lower IC50 value signifies higher potency, meaning a smaller amount of the drug is required to achieve a significant inhibitory effect. In cancer research, the IC50 value helps determine the concentration of a drug, like this compound, needed to reduce the growth of a cancer cell population by half.
Q3: Is it normal to see some variation in IC50 values between experiments?
Yes, a certain degree of variation in IC50 values between experiments is common and can be expected. Minor differences in experimental conditions can easily account for a range of values. However, significant, and unpredictable fluctuations indicate underlying issues in the experimental setup that need to be addressed to ensure data reproducibility and reliability.
Troubleshooting Guide for Inconsistent IC50 Values
This section addresses common causes of variability in this compound IC50 determination assays.
Issue 1: Variability Related to the Compound
Q: My IC50 values for this compound are fluctuating significantly between assay runs. Could the compound itself be the issue?
A: Yes, the stability and handling of this compound can be a major source of inconsistency. Consider the following:
-
Compound Purity and Degradation: The purity of the compound can vary between batches. Impurities or degradation products can alter its biological activity. This compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. It is crucial to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.
-
Solvent and Solubility: Ensure this compound is fully dissolved in the chosen solvent (e.g., DMSO) before preparing serial dilutions. Incomplete dissolution can lead to inaccurate concentration gradients. The final concentration of the solvent should be consistent across all wells (typically ≤0.1%) and included in vehicle controls.
Issue 2: Variability Related to Cell Culture and Handling
Q: I'm using the same cell line, but my results are not consistent. What cell-related factors could be at play?
A: Several cell culture parameters can dramatically influence IC50 outcomes:
-
Cell Line Stability and Passage Number: Cell lines can undergo genetic and phenotypic changes over time with repeated passaging. It is recommended to use cells with a low passage number from a reliable source and to perform regular cell line authentication.
-
Cell Seeding Density: The initial number of cells seeded per well is critical. A higher cell density can sometimes lead to increased resistance to a compound. It is essential to use a consistent seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Growth Conditions: Variations in culture media, serum percentage, pH, temperature, and CO2 levels can influence cell growth and drug sensitivity. For example, if a compound binds to serum proteins, variations in the FBS percentage can alter its effective concentration.
Issue 3: Variability Related to the Assay Protocol
Q: Could my assay methodology be the source of the inconsistency?
A: Absolutely. Slight variations in assay protocol are a common source of error.
-
Incubation Time: The duration of drug exposure directly affects the IC50 value. Shorter incubation times may not be sufficient to observe the full effect of the compound, leading to higher IC50 values. Standardize the incubation time across all experiments.
-
Pipetting and Edge Effects: Manual pipetting can introduce errors of 5-15%. Regular pipette calibration is essential. Additionally, wells on the perimeter of a 96-well plate are susceptible to evaporation (the "edge effect"), which can alter compound concentrations. It is best practice to fill outer wells with sterile media or PBS and exclude them from data analysis.
-
Assay Type and Interference: The choice of cytotoxicity assay can impact results. For example, some compounds can directly interfere with the chemical reagents in metabolic assays like the MTT assay, leading to false results. It is advisable to run cell-free controls (compound + media + assay reagent) to check for such interference.
Data Presentation: Impact of Experimental Variables
The following table illustrates hypothetical data showing how common experimental variations can impact the IC50 value of this compound.
| Parameter Varied | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) | Potential Reason for Difference |
| Cell Seeding Density | 2,500 cells/well | 15 | 10,000 cells/well | 45 | Higher cell numbers can reduce the effective drug concentration per cell. |
| Incubation Time | 24 hours | 50 | 72 hours | 12 | Longer exposure allows more time for the DNA alkylating agent to induce cell death. |
| Serum Concentration | 5% FBS | 18 | 10% FBS | 25 | This compound may bind to serum proteins, reducing its bioavailable concentration. |
| Compound Stock | Freshly prepared | 14 | 4x Freeze-Thaw | 38 | Repeated freeze-thaw cycles can lead to compound degradation. |
Note: These values are for illustrative purposes to demonstrate potential trends.
Experimental Protocols
Protocol: Cell Viability Assessment using Resazurin-based Assay
This protocol provides a standardized method to determine the IC50 of this compound, designed to minimize variability.
1. Cell Seeding:
- Culture cells to approximately 80% confluency in logarithmic growth phase.
- Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
- Determine cell concentration and viability using a hemocytometer or automated cell counter.
- Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well in 100 µL).
- Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate, adding 100 µL of sterile PBS to the outer wells to mitigate edge effects.
- Incubate the plate overnight (18-24 hours) at 37°C with 5% CO₂ to allow cells to adhere.
2. Compound Treatment:
- Prepare a concentrated stock solution of this compound in sterile DMSO.
- Perform serial dilutions of this compound in culture medium to create 2X working solutions. Prepare a vehicle control containing the same final DMSO concentration.
- Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control medium.
- Incubate for a standardized period (e.g., 72 hours) at 37°C with 5% CO₂.
3. Resazurin Assay:
- After the incubation period, add 20 µL of a resazurin-based reagent (e.g., alamarBlue™) to each well.
- Incubate for 1-4 hours at 37°C, protected from light, until a color change is observed.
- Measure fluorescence or absorbance using a microplate reader (e.g., 560 nm excitation / 590 nm emission).
4. Data Analysis:
- Subtract the average background reading from cell-free wells.
- Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells (% Cell Viability).
- Plot the % Cell Viability against the logarithm of the this compound concentration.
- Fit a sigmoidal dose-response curve (variable slope) to the data using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Logical workflow for troubleshooting IC50 variability.
References
Mitigating off-target effects of Pyrindamycin B in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Pyrindamycin B in cell-based assays.
Troubleshooting Guide
This compound, a potent DNA alkylating agent of the duocarmycin class, is known for its cytotoxic effects.[1] However, like many potent small molecules, it can exhibit off-target effects that may complicate data interpretation. This guide addresses common issues encountered during cell-based assays with this compound.
Common Issues and Solutions in this compound Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in cytotoxicity assays (e.g., MTT, XTT) | 1. Compound Interference: this compound may directly reduce the tetrazolium salt or interfere with the assay's optical readout.[2] 2. Contamination: Microbial contamination can lead to false-positive signals.[2] 3. Media Components: Phenol (B47542) red or serum components in the culture medium can contribute to background absorbance.[2] | 1. Run a "compound-only" control (this compound in cell-free media) to quantify its intrinsic signal.[2] 2. Regularly test for and eliminate mycoplasma and other microbial contaminants. 3. Use phenol red-free medium during the assay incubation step and include a "media-only" control. |
| Inconsistent IC50 values between experiments | 1. Cell Seeding Density: Variations in the initial number of cells plated can significantly alter the apparent IC50 value. 2. Solvent Concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Incubation Time: The duration of drug exposure will influence the IC50 value. 4. Cell Health: Use of unhealthy or over-confluent cells can lead to inconsistent responses. | 1. Optimize and strictly maintain a consistent cell seeding density for all experiments. 2. Keep the final DMSO concentration below 0.5% and include a vehicle control with the same solvent concentration in all experiments. 3. Standardize the incubation time across all experiments. 4. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Observed cytotoxicity may not be target-specific | 1. General Cellular Toxicity: At high concentrations, this compound may induce cytotoxicity through mechanisms other than DNA alkylation. 2. Off-Target Binding: The compound may interact with other cellular macromolecules. | 1. Perform secondary assays to confirm the mechanism of action, such as DNA damage response assays (e.g., γH2AX staining, Comet assay). 2. Conduct cell cycle analysis to determine if the compound induces cell cycle arrest, a hallmark of DNA damage. 3. Perform target engagement assays to confirm interaction with DNA. |
| Difficulty in distinguishing between apoptosis and necrosis | 1. Assay Limitations: Some cytotoxicity assays (e.g., MTT) do not differentiate between different modes of cell death. | 1. Use assays that specifically measure markers of apoptosis, such as caspase activity assays or Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry. |
Quantitative Data Summary
The cytotoxic activity of this compound and its analog, Pyrindamycin A, has been evaluated in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Pyrindamycin Analogs Against Murine Leukemia Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Pyrindamycin A | P388 | Murine Leukemia | 3.9 |
| Pyrindamycin A | P388/ADR (doxorubicin-resistant) | Murine Leukemia | 3.9 |
| This compound | P388 | Murine Leukemia | 3.9 |
| This compound | P388/ADR (doxorubicin-resistant) | Murine Leukemia | 3.9 |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in eukaryotic cells?
A1: In eukaryotic cells, this compound acts as a potent DNA alkylating agent. It belongs to the duocarmycin family of natural products that bind to the minor groove of DNA and alkylate the N3 position of adenine. This covalent modification of DNA disrupts essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and cell death.
Q2: How can I confirm that the observed cytotoxicity is due to DNA damage?
A2: To confirm that this compound is inducing a DNA damage response, you can perform several key experiments:
-
γH2AX Staining: This immunofluorescence-based assay detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks. An increase in γH2AX foci in treated cells indicates the induction of DNA damage.
-
Comet Assay (Single-Cell Gel Electrophoresis): This technique allows for the direct visualization and quantification of DNA strand breaks in individual cells.
-
Cell Cycle Analysis: DNA damaging agents often cause cell cycle arrest at G1/S or G2/M checkpoints. This can be analyzed by flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide.
Q3: What are some general strategies to minimize non-specific binding of this compound in my assays?
A3: To reduce non-specific binding and potential off-target effects, consider the following:
-
Optimize Buffer Conditions: Adjusting the pH and increasing the salt concentration (e.g., NaCl) in your assay buffers can help minimize charge-based and hydrophobic interactions.
-
Use Blocking Agents: Adding bovine serum albumin (BSA) or non-fat dry milk to your buffers can block non-specific binding sites on assay surfaces and other proteins.
-
Include Surfactants: Low concentrations of non-ionic surfactants like Tween-20 can disrupt hydrophobic interactions that contribute to non-specific binding.
Q4: My cytotoxicity assay shows a high background. What are the common causes and solutions?
A4: High background in cytotoxicity assays can be due to several factors:
-
Compound Interference: this compound itself might react with your assay reagents. To check for this, run a control with the compound in cell-free medium.
-
Contamination: Microbial contamination can produce a false positive signal. Ensure your cell cultures are sterile.
-
Media Components: Phenol red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free media for the assay.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT-based)
This protocol is a general guideline for determining the IC50 value of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
2. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution after this compound treatment.
-
Cell Treatment: Culture cells to a suitable confluency and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: this compound's proposed mechanism of action.
Caption: Logic for discerning on-target from off-target effects.
References
Technical Support Center: Improving the Stability of Pyrindamycin B Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling and improving the stability of Pyrindamycin B stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, similar to other duocarmycins, is mainly influenced by pH, temperature, and the presence of nucleophiles.[1] A critical aspect of its chemistry is the equilibrium between its inactive seco-form and the highly reactive spirocyclopropylhexadienone form. The conversion to the active spiro-form, a potent DNA alkylating agent, is catalyzed by acidic conditions, which also makes it more prone to degradation.[1]
Q2: What is the expected degradation pathway for this compound?
A2: The degradation of this compound is understood to start with the conversion of the more stable seco-form to the electrophilic spiro-form. This reactive intermediate can then be attacked by nucleophiles like water (hydrolysis), which leads to the cleavage of the amide bond that connects the DNA-alkylating and DNA-binding parts of the molecule.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure maximum stability, this compound stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[1][2] For short-term storage, using a neutral or slightly acidic buffer is preferable over strongly acidic or basic conditions. Employing aprotic solvents like DMSO or DMF, when compatible with the experimental design, can also help limit degradation from hydrolysis. It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Which analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and detecting degradation products. For a more detailed structural analysis of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.
Q5: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
A5: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to address this:
-
Decrease the final concentration: Lowering the final concentration of this compound may keep it in solution.
-
Increase the final DMSO concentration: While effective, be mindful that DMSO concentrations above 1% can be toxic to cells.
-
Use a co-solvent system: Incorporating a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final dilution buffer can improve solubility.
-
Add a surfactant: Biocompatible surfactants such as Tween-80 can aid in solubilization.
-
Consider cyclodextrins: These can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions.
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound activity in an aqueous buffer. | The buffer's pH may be too acidic, promoting the formation of the unstable spiro-form. | Prepare solutions in a buffer with a pH closer to neutral. Perform experiments at lower temperatures or on ice. Prepare solutions fresh before each experiment. |
| The solution's temperature may be too high, accelerating degradation. | ||
| Multiple unexpected peaks in the HPLC chromatogram. | These could be degradation products, impurities from the initial material, or artifacts from the analytical method. | To identify degradation products, run a forced degradation study by exposing the compound to acid, base, heat, and light. To check for impurities, analyze the starting material before dissolution. |
| The solid this compound is difficult to dissolve, even in DMSO. | The compound's crystal lattice energy may need to be overcome. | Gently warm the solution to 37°C or sonicate for 5-10 minutes until the solid is completely dissolved. |
Summary of this compound Stability Trends
Since specific quantitative stability data for this compound is not widely available, the following table summarizes the expected stability trends based on the behavior of related duocarmycin compounds.
| Condition | Parameter | Expected Stability | Rationale |
| pH | Acidic (pH < 5) | Low | Promotes the formation of the reactive spiro-form, which is prone to hydrolysis. |
| Neutral (pH ~7) | Moderate | Slower conversion to the spiro-form compared to acidic conditions. | |
| Basic (pH > 8) | Low to Moderate | Base-catalyzed hydrolysis of the amide bond can occur. | |
| Temperature | 4°C | High | Low temperature slows down the rate of all chemical reactions, including degradation. |
| Room Temp (~25°C) | Moderate | Increased thermal energy accelerates the conversion to the spiro-form and subsequent degradation. | |
| Elevated (>40°C) | Low | Significantly accelerates degradation pathways. | |
| Solvent | Aprotic (e.g., DMSO, DMF) | High | Limits the availability of water for hydrolysis. |
| Protic (e.g., Water, Methanol) | Low to Moderate | Water and other protic solvents can act as nucleophiles, leading to hydrolytic degradation. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol outlines a representative procedure for safely preparing a stock solution of a potent cytotoxic compound and should be adapted to specific experimental needs.
Materials:
-
This compound vial
-
Anhydrous, high-purity DMSO
-
Sterile, sealed vials for aliquots
-
Calibrated micropipettes with aerosol-resistant tips
Procedure:
-
Preparation: Don all required Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and a NIOSH-approved respirator. Prepare the designated work area within a Biological Safety Cabinet (BSC) by covering the surface with absorbent, plastic-backed paper.
-
Reconstitution: Carefully unseal the this compound vial inside the BSC. Using a calibrated micropipette, slowly add the required volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM). To minimize aerosol formation, dispense the solvent down the side of the vial.
-
Dissolution: Gently swirl the vial to dissolve the compound completely. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes. Avoid vigorous shaking or vortexing to prevent aerosol generation.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into pre-labeled, sterile cryovials.
-
Storage: Securely cap and seal each aliquot. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Monitoring this compound Stability by HPLC
Materials:
-
This compound stock solution
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of 10 µM in the desired aqueous buffer. Prepare several identical samples for analysis at different time points.
-
Incubation: Incubate the samples under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from one of the samples and immediately quench any further degradation by freezing at -80°C or by mixing with an equal volume of cold acetonitrile.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient, for example, from 90:10 Water:Acetonitrile with 0.1% Formic Acid to 10:90 Water:Acetonitrile with 0.1% Formic Acid over 20 minutes.
-
Set the UV detector to monitor at an appropriate wavelength for this compound (e.g., 305 nm).
-
Inject the samples from each time point.
-
-
Data Analysis: Quantify the peak area of the parent this compound peak at each time point. Plot the percentage of remaining this compound versus time to determine the stability profile under the tested conditions.
Visualizations
Caption: this compound degradation pathway.
Caption: Workflow for preparing a stable stock solution.
References
Technical Support Center: Cell Line-Specific Responses to Pyrindamycin B Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pyrindamycin B in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antitumor antibiotic that belongs to the duocarmycin class of natural products.[1][2] Its primary mechanism of action is the inhibition of DNA synthesis.[3] As a DNA alkylating agent, this compound binds to the minor groove of DNA and alkylates nucleotide bases, which disrupts the DNA structure. This interference with DNA replication and transcription ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[1][3]
Q2: How does the cytotoxicity of this compound compare to other chemotherapeutic agents?
A2: this compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those resistant to standard chemotherapeutic agents like doxorubicin. Its efficacy against doxorubicin-resistant cell lines suggests its potential in overcoming certain mechanisms of multidrug resistance.
Q3: Are there known cell line-specific differences in sensitivity to this compound?
A3: Yes, cell lines can exhibit differential sensitivity to this compound. While comprehensive data for this compound across a wide range of cell lines is limited in publicly available literature, studies on its close structural analog, Pyrindamycin A, provide insights into its potent activity. For instance, Pyrindamycin A has shown identical efficacy against both the P388 murine leukemia cell line and its doxorubicin-resistant counterpart, P388/ADR. The specific IC50 values will vary depending on the cancer type and the genetic background of the cell line.
Data Presentation
The following table summarizes the in vitro cytotoxicity of Pyrindamycin A, a close structural analog of this compound, against murine leukemia cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P388 | Murine Leukemia | 3.9 |
| P388/ADR (doxorubicin-resistant) | Doxorubicin-Resistant Murine Leukemia | 3.9 |
Note: This data is for Pyrindamycin A, a closely related analog of this compound.
Signaling Pathway
This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). This pathway is crucial for determining the fate of the cell—whether it undergoes cell cycle arrest to allow for DNA repair or proceeds to apoptosis if the damage is too severe.
References
Pyrindamycin B In Vivo Administration: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo administration of Pyrindamycin B. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent DNA alkylating agent and a member of the duocarmycin class of natural products.[1][2] Its primary mechanism involves binding to the minor groove of DNA and alkylating the N3 position of adenine.[1] This action forms covalent adducts with DNA, disrupting its structure and inhibiting essential cellular processes like DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1][3]
Q2: What is the recommended solvent and formulation for in vivo studies? A2: this compound has low aqueous solubility. It is recommended to first dissolve the compound in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. For in vivo administration, a common co-solvent system can be used. A generic formulation often includes a combination of DMSO, PEG300, Tween-80, and a sterile aqueous buffer like saline or PBS. It is critical to ensure the final solution is clear and free of precipitation before administration. The final concentration of DMSO should be kept low (typically below 10% for mice) to avoid solvent toxicity.
Q3: How should I determine the correct dosage for my animal model? A3: The optimal dosage of this compound must be determined empirically for your specific animal model and cancer cell line. It is essential to conduct a Maximum Tolerated Dose (MTD) study to establish a safe and effective dose range. The MTD study will help identify the highest dose that does not cause unacceptable levels of toxicity.
Q4: What are the expected downstream cellular effects of this compound treatment? A4: As a DNA damaging agent, this compound triggers the DNA Damage Response (DDR) pathway. This can lead to the activation of checkpoint kinases (CHK1/2), resulting in cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the DNA damage is too extensive to be repaired, the cells will be directed to undergo apoptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of Compound During Formulation or Administration | - Low aqueous solubility of this compound.- Final DMSO concentration is too low in the aqueous buffer.- Buffer pH or composition is not optimal. | - Prepare fresh dilutions immediately before use from a high-concentration DMSO stock.- Gently warm the solution to 37°C or use a sonicator bath to aid dissolution.- Increase the proportion of co-solvents like PEG300 or surfactants like Tween-80 in the final formulation.- Visually inspect the solution for clarity before injection. If cloudy, centrifuge and check for a pellet. |
| High Animal Toxicity or Mortality | - The administered dose is above the Maximum Tolerated Dose (MTD).- Rapid injection leading to acute toxicity.- Solvent toxicity (e.g., high concentration of DMSO). | - Conduct a dose-escalation study to determine the MTD for your specific animal strain and model.- Administer the formulation slowly (e.g., via slow intraperitoneal push).- Monitor animals daily for signs of toxicity such as significant weight loss (>15-20%), lethargy, ruffled fur, or labored breathing.- Reduce the final concentration of DMSO in the vehicle to the lowest effective level. |
| Lack of In Vivo Efficacy | - The administered dose is too low.- Poor bioavailability due to formulation issues.- Rapid metabolism or clearance of the compound.- The tumor model is resistant to DNA alkylating agents. | - Ensure the dosage is based on a properly conducted MTD study to maximize exposure without inducing severe toxicity.- Optimize the formulation to ensure complete dissolution and improve stability.- Consider adjusting the dosing schedule (e.g., more frequent administration if clearance is rapid, though this requires pharmacokinetic data).- Confirm the in vitro sensitivity of your cancer cell line to this compound before initiating in vivo studies. |
| Inconsistent Results Between Experiments | - Variability in formulation preparation.- Inconsistent tumor cell implantation or animal health.- Degradation of this compound stock solution. | - Standardize the formulation protocol, ensuring all components are fully dissolved and mixed consistently.- Use animals of a consistent age and weight, and ensure tumor cell viability and number are consistent for implantation.- Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Specific in vivo pharmacokinetic and MTD data for this compound are not widely available in public literature. The data below for the closely related duocarmycin analog, Duocarmycin SA, provides an indication of the potent in vitro activity. Researchers must determine the relevant in vivo parameters for this compound in their specific experimental system.
Table 1: In Vitro Cytotoxicity of Duocarmycin SA against Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Compound | IC₅₀ (pM) | Assay |
| Molm-14 | Duocarmycin SA | ~11 | MTT Assay |
| HL-60 | Duocarmycin SA | Data not specified | MTT Assay |
| Data sourced from a study on Duocarmycin SA, a close structural analog of this compound. |
Experimental Protocols
In Vivo Efficacy Evaluation in a Murine Leukemia Xenograft Model
This protocol provides a general framework for assessing the antitumor activity of this compound.
Materials:
-
This compound
-
Vehicle components: DMSO, PEG300, Tween-80, sterile saline or PBS
-
P388 murine leukemia cells (or other suitable cancer cell line)
-
6-8 week old BALB/c or DBA/2 mice
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
Methodology:
-
Tumor Cell Implantation: On day 0, inoculate mice intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells suspended in sterile saline.
-
Animal Randomization: Randomize mice into treatment and control groups (typically 6-10 mice per group).
-
Compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, prepare the final injection formulation. A typical vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Add the this compound stock solution to the vehicle to achieve the desired final concentration. Ensure the solution is clear and homogenous.
-
-
Compound Administration:
-
Beginning on day 1, administer this compound via i.p. injection once daily for a predetermined schedule (e.g., 5 or 9 consecutive days).
-
The dosage should be based on prior MTD studies.
-
The vehicle control group should receive injections of the vehicle only.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Record the body weight of each mouse at least twice weekly.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is typically mean survival time (MST) or the percent increase in lifespan (%ILS).
-
The experiment is concluded when animals in the control group become moribund.
-
Calculate %ILS using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.
-
Maximum Tolerated Dose (MTD) Study
Methodology:
-
Select a range of doses based on in vitro cytotoxicity data and literature on similar compounds.
-
Enroll a small group of non-tumor-bearing mice (e.g., 3-5 per dose level) for each dose.
-
Administer a single dose of this compound and monitor the animals for 7-14 days.
-
Record daily observations for toxicity and measure body weight.
-
The MTD is often defined as the highest dose that results in no more than 10-15% body weight loss and no mortality or severe signs of toxicity.
-
This MTD can then be used as the starting high dose for the efficacy study, often with a multi-day dosing schedule.
Visualizations
Signaling Pathway
Caption: this compound DNA Damage Response Pathway.
Experimental Workflow
Caption: In Vivo Efficacy Study Workflow.
References
Validation & Comparative
Pyrindamycin B vs. DNA Gyrase Inhibitors: A Comparative Analysis of Bacterial DNA Targeting Agents
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of Pyrindamycin B and other prominent DNA gyrase inhibitors. We will explore their distinct mechanisms of action, comparative efficacy supported by experimental data, and detailed methodologies for relevant assays.
This compound, a member of the duocarmycin class of natural products, is a potent antitumor antibiotic.[1] Its primary mechanism of action involves the sequence-selective alkylation of DNA.[2] This sets it apart from classical DNA gyrase inhibitors, which target the bacterial enzyme responsible for managing DNA topology.[3] This guide will compare this compound's performance and mechanism with two major classes of DNA gyrase inhibitors: quinolones and aminocoumarins.
Mechanism of Action: A Tale of Two Strategies
The antibacterial agents discussed herein employ fundamentally different strategies to disrupt bacterial DNA replication and transcription, ultimately leading to cell death.
This compound: Covalent Modification of the DNA Helix
This compound functions as a DNA alkylating agent. It binds to the minor groove of the DNA double helix, with a preference for AT-rich sequences.[2] Following this initial binding, a reactive cyclopropane (B1198618) ring within the this compound molecule is activated, leading to the formation of a covalent bond with the N3 position of an adenine (B156593) base.[2] This irreversible alkylation distorts the DNA helix, creating a lesion that physically obstructs the passage of DNA polymerase and other enzymes, thereby halting DNA replication and transcription.
DNA Gyrase Inhibitors: Targeting a Crucial Bacterial Enzyme
DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and relaxes positive supercoils, processes necessary for DNA replication and transcription. DNA gyrase inhibitors disrupt these functions through two primary mechanisms, each targeting a different subunit of the enzyme.
-
Quinolones (e.g., Ciprofloxacin, Levofloxacin): This class of inhibitors targets the GyrA subunit of DNA gyrase. They stabilize the transient enzyme-DNA complex, preventing the re-ligation of the DNA strands after cleavage. This leads to an accumulation of double-strand breaks, which are lethal to the bacterial cell.
-
Aminocoumarins (e.g., Novobiocin): These inhibitors target the GyrB subunit of DNA gyrase. They act as competitive inhibitors of ATP hydrolysis, a process that provides the energy for the supercoiling reaction. By blocking the ATPase activity, aminocoumarins prevent the enzyme from carrying out its essential function.
Comparative Performance: A Quantitative Overview
The following table summarizes the in vitro efficacy of this compound (represented by its close analog Duocarmycin SA and as a representative pyrrolamide) and other well-characterized DNA gyrase inhibitors. It is important to note that IC50 and MIC values can vary depending on the specific analog, bacterial species, and experimental conditions.
| Compound Class | Representative Compound | Target | Mechanism of Action | IC50 vs. E. coli DNA Gyrase (µM) | MIC vs. S. aureus (µg/mL) |
| Duocarmycin | Duocarmycin SA | DNA (Adenine N3) | DNA Alkylation | Not Applicable | 0.0013 |
| Pyrrolamide | Pyrrolamide Analog | GyrB | ATPase Inhibition | 3 | >64 |
| Aminocoumarin | Novobiocin | GyrB | ATPase Inhibition | 0.08 - 0.48 | - |
| Fluoroquinolone | Ciprofloxacin | GyrA | Inhibition of DNA re-ligation | 0.39 - 2.57 | 2 |
| Fluoroquinolone | Levofloxacin | GyrA | Inhibition of DNA re-ligation | 2.50 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
This compound or other test compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of test compounds on this activity.
-
Materials:
-
Purified DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl2, and other necessary components)
-
Test compounds
-
Agarose (B213101) gel electrophoresis equipment
-
-
Procedure:
-
Reaction Setup: Combine the relaxed plasmid DNA, DNA gyrase, and assay buffer in a reaction tube. Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop buffer (containing a DNA dye and a protein denaturant).
-
Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Data Analysis: Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
-
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition by test compounds.
-
Materials:
-
Purified DNA gyrase
-
Assay buffer
-
ATP
-
A system to detect ATP hydrolysis (e.g., a coupled enzyme system that produces a colorimetric or fluorescent signal)
-
Test compounds
-
-
Procedure:
-
Reaction Setup: Combine DNA gyrase, assay buffer, and the ATP detection system in a microplate well. Add the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Signal Measurement: Monitor the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader.
-
Data Analysis: Calculate the rate of ATP hydrolysis. The IC50 value is the concentration of the inhibitor that reduces the ATPase activity by 50%.
-
DNA Alkylation Assay (Comet Assay)
This assay detects DNA strand breaks and alkali-labile sites resulting from DNA alkylation.
-
Materials:
-
Bacterial cells
-
Test compound (this compound)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Agarose
-
Fluorescent DNA stain (e.g., ethidium (B1194527) bromide)
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Expose bacterial cells to the test compound for a specific duration.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships.
Figure 1. Mechanisms of Action
Figure 2. Experimental Workflows
Figure 3. Logical Relationship of Antibacterial Effects
References
Cross-validation of Pyrindamycin B's anticancer activity in multiple models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer activity of Pyrindamycin B, a potent antitumor antibiotic. Through a comparative analysis with the widely-used chemotherapeutic agent Doxorubicin, this document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying molecular pathways to offer an objective assessment of this compound's performance in multiple cancer models.
Executive Summary
This compound, a member of the duocarmycin family of natural products, demonstrates significant cytotoxic activity against a range of cancer cell lines. A key attribute of this compound is its efficacy against drug-resistant strains, a critical challenge in oncology. Its primary mechanism of action is the inhibition of DNA synthesis through DNA alkylation, which triggers programmed cell death (apoptosis). This guide presents available in vitro and in vivo data, comparing its potency with Doxorubicin and elucidating its interaction with key signaling pathways involved in cancer cell survival and proliferation.
Data Presentation
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and Doxorubicin across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound against Murine Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P388 | Murine Leukemia | 3.9[1][2] |
| P388/ADR (Doxorubicin-resistant) | Murine Leukemia | 3.9[1][2] |
ADR: Adriamycin (Doxorubicin)
Of particular note is the identical IC50 value of this compound against both the parental P388 murine leukemia cell line and its Doxorubicin-resistant counterpart, P388/ADR.[1] This finding strongly suggests that this compound's mechanism of action is not impeded by the common mechanisms of Doxorubicin resistance, highlighting its potential for treating refractory tumors.
Table 2: In Vitro Cytotoxicity of Doxorubicin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | > 20 |
| MCF-7 | Breast Adenocarcinoma | 2.50 |
| HeLa | Cervical Cancer | Moderately Sensitive |
| HepG2 | Hepatocellular Carcinoma | Moderately Sensitive |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| TCCSUP | Bladder Cancer | Moderately Sensitive |
| BFTC-905 | Bladder Cancer | < 2.77 |
| M21 | Melanoma | < 2.77 |
| UMUC-3 | Bladder Cancer | Moderately Sensitive |
| VMCUB-1 | Bladder Cancer | > 20 |
In Vivo Antitumor Activity
In vivo studies in murine leukemia models have substantiated the antitumor potential of this compound. While specific side-by-side comparative data on metrics such as percentage increase in lifespan or tumor growth inhibition against Doxorubicin are not extensively detailed in available literature, research indicates that this compound demonstrates significant therapeutic effects in these models.
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting DNA synthesis. As a DNA alkylating agent, it binds to the minor groove of DNA and subsequently alkylates a nucleotide base. This action disrupts the DNA structure, interfering with essential cellular processes like replication and transcription, ultimately leading to programmed cell death (apoptosis).
The induction of DNA damage by this compound activates the DNA Damage Response (DDR) pathway, a critical signaling network for maintaining genomic stability. This pathway involves the activation of key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2. This cascade leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too severe, the DDR pathway can trigger apoptosis.
The apoptotic process initiated by this compound is believed to involve the intrinsic (mitochondrial) pathway. DNA damage signals can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the execution of apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test compound (e.g., this compound or Doxorubicin) are prepared in complete culture medium. After 24 hours of incubation, the medium is removed from the wells and 100 µL of the various concentrations of the compound are added. A vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only) are included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Activity in a Murine Leukemia Model (P388)
This protocol describes a general procedure for evaluating the in vivo efficacy of a compound using a P388 murine leukemia model.
-
Tumor Cell Implantation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells on day 0.
-
Compound Administration: The test compound is administered to the mice, typically via intraperitoneal injection, at various dose levels and schedules starting 24 hours after tumor implantation. A control group receives the vehicle.
-
Monitoring: The mice are monitored daily for signs of toxicity and survival.
-
Efficacy Evaluation: The primary endpoint is the mean survival time of the treated groups compared to the control group. The percentage increase in lifespan (% ILS) is calculated as a measure of antitumor efficacy.
Mandatory Visualizations
References
A Head-to-Head Comparison of Pyrindamycin B and Other Duocarmycin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Pyrindamycin B and other notable duocarmycin analogs. This document summarizes key quantitative data on their cytotoxic activity, details relevant experimental methodologies, and visualizes their mechanism of action and experimental workflows.
The duocarmycins are a class of exceptionally potent, naturally derived DNA alkylating agents that have garnered significant interest in oncology research.[1][2] These compounds bind to the minor groove of DNA and selectively alkylate the N3 position of adenine (B156593), leading to DNA damage and cell death.[3][4] This mechanism is effective against rapidly proliferating cancer cells and has shown potential in overcoming certain types of drug resistance.[5] this compound, also known as duocarmycin C1, is a prominent member of this family, alongside its stereoisomer Pyrindamycin A (duocarmycin C2). This guide will compare the in vitro efficacy of this compound with other key duocarmycin analogs, including Duocarmycin SA (DSA), Adozelesin, and others, providing a valuable resource for assessing their therapeutic potential.
Comparative Cytotoxicity of Duocarmycin Analogs
The antitumor efficacy of duocarmycin analogs is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cell population in vitro. The following table summarizes the IC50 values for this compound and other duocarmycin analogs against various cancer cell lines, as reported in the literature. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (Duocarmycin C1) | HeLa S₃ | Cervical Carcinoma | 8.5 | |
| Duocarmycin A (DUMA) | HeLa S₃ | Cervical Carcinoma | 0.006 | |
| Duocarmycin B1 (DUMB1) | HeLa S₃ | Cervical Carcinoma | 0.035 | |
| Duocarmycin B2 (DUMB2) | HeLa S₃ | Cervical Carcinoma | 0.1 | |
| Duocarmycin C2 (Pyrindamycin A) | HeLa S₃ | Cervical Carcinoma | 0.57 | |
| Duocarmycin SA (DSA) | HeLa S₃ | Cervical Carcinoma | 0.00069 | |
| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 0.01112 | |
| Duocarmycin SA (DSA) | HL-60 | Acute Myeloid Leukemia | 0.1127 | |
| Duocarmycin SA (DSA) | U-138 MG | Glioblastoma | 0.4 | |
| Adozelesin | Various | Gynecologic Cancers | 10³ to 10⁴ times more cytotoxic than cisplatin (B142131) and adriamycin | |
| Bizelesin | Various | Gynecologic Cancers | 100 to 1000 times more cytotoxic than cisplatin and adriamycin | |
| Carzelesin | Various | Gynecologic Cancers | 100 to 1000 times more cytotoxic than cisplatin and adriamycin | |
| CC-1065 | L1210 | Murine Leukemia | 0.02 ng/mL (approx. 0.04 nM) |
Mechanism of Action: DNA Alkylation
The primary mechanism of action for this compound and its analogs is the inhibition of DNA synthesis through a sequence-selective alkylation of DNA. The process begins with the binding of the drug to the minor groove of the DNA double helix, followed by a covalent modification of the N3 position of adenine bases. This creates a stable DNA adduct that disrupts the DNA architecture, leading to the inhibition of replication and transcription, and ultimately, cell death.
Experimental Protocols
The evaluation of duocarmycin analogs relies on standardized in vitro assays to determine their cytotoxicity and mechanism of action.
Cytotoxicity Assay (e.g., MTT Assay)
A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are plated in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Serial dilutions of the duocarmycin analog are prepared in the appropriate cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours, to allow for the cytotoxic effects to manifest.
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
References
Unraveling the Antitumor Potential of Pyrindamycin B: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of published findings on the antitumor effects of Pyrindamycin B, a potent DNA alkylating agent, is presented here for researchers, scientists, and drug development professionals. This guide provides a comparative overview of this compound's performance against other established anticancer agents, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound, a member of the duocarmycin class of natural products, exerts its antitumor activity by inhibiting DNA synthesis, ultimately leading to cancer cell death.[1][2] This mechanism has shown significant efficacy, particularly against leukemia and drug-resistant cancer cell lines.[1][2]
Comparative Cytotoxicity
To provide a clear comparison of this compound's potency, the following table summarizes its half-maximal inhibitory concentration (IC50) values against various cancer cell lines, alongside those of other widely used chemotherapeutic agents.
| Cell Line | Cancer Type | This compound (µg/mL) | Pyrindamycin A (µg/mL) | Doxorubicin (µM) | Cisplatin (µM) |
| P388 | Murine Leukemia | 3.9[3] | 3.9 | - | - |
| P388/ADR | Doxorubicin-Resistant Murine Leukemia | 3.9 | 3.9 | - | - |
| BFTC-905 | Bladder Cancer | - | - | 2.3 | - |
| MCF-7 | Breast Cancer | - | - | 2.5 | >10 |
| HeLa | Cervical Cancer | - | - | 2.9 | ~15-30 |
| A549 | Lung Cancer | - | - | >20 | ~10-20 |
| HepG2 | Liver Cancer | - | - | 12.2 | ~10-20 |
Note: IC50 values for Doxorubicin and Cisplatin are presented in µM as commonly reported in the literature. Direct quantitative comparison of this compound with Doxorubicin and Cisplatin in human cancer cell lines is limited in the currently available public literature.
Mechanism of Action: A Cascade of Cellular Events
This compound's interaction with DNA triggers a cascade of cellular events, activating the DNA Damage Response (DDR) pathway. This intricate signaling network is crucial in determining the fate of the cancer cell.
Caption: this compound induced DNA damage and subsequent apoptotic signaling pathway.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability.
Experimental Workflow:
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound. Control wells receive the vehicle only.
-
Incubation: Plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals during a 4-hour incubation.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Antitumor Activity in a Murine Leukemia Model
This experiment evaluates the therapeutic efficacy of this compound in a living organism.
Experimental Workflow:
Caption: A generalized workflow for assessing the in vivo antitumor activity of this compound.
Detailed Steps:
-
Tumor Cell Implantation: Mice are inoculated intraperitoneally with a specific number of P388 or P388/ADR leukemia cells.
-
Drug Administration: One day after tumor implantation, mice are treated with this compound, typically administered intraperitoneally for a set number of days. A control group receives only the vehicle.
-
Monitoring: The animals are monitored daily for any signs of toxicity and for survival.
-
Efficacy Evaluation: The primary measure of efficacy is the increase in the median survival time of the treated group compared to the control group.
This guide provides a foundational understanding of this compound's antitumor properties and a framework for replicating and expanding upon these findings. Further research is warranted to fully elucidate its therapeutic potential across a broader range of cancers and in combination with other therapies.
References
Safety Operating Guide
Safe Disposal of Pyrindamycin B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like Pyrindamycin B are critical for ensuring laboratory safety and environmental protection. As a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, this compound is a highly cytotoxic agent that acts as a DNA alkylating agent.[1] Consequently, it should be treated as a potential carcinogen, mutagen, and teratogen, necessitating stringent safety and disposal protocols.[1] Adherence to these guidelines is essential for mitigating exposure risks and maintaining a secure laboratory environment.
This document provides a detailed, step-by-step guide to the proper disposal procedures for this compound, including waste segregation, chemical inactivation, and decontamination protocols.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any procedure involving this compound, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Table 1: Mandatory Personal Protective Equipment (PPE) for Handling this compound [1]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides an enhanced barrier against skin contact. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Safeguards eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Prevents inhalation of the potent compound, especially when handling the solid form or when there is a risk of aerosol generation. |
All handling of this compound and its associated waste should be conducted within a designated controlled area, such as a certified chemical fume hood or a biological safety cabinet, to minimize the risk of contamination.
II. Waste Segregation and Containment
Proper segregation of waste is a critical first step in the disposal process. All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of in accordance with institutional and regulatory guidelines.
Table 2: Waste Segregation and Container Specifications for this compound Disposal
| Waste Type | Description | Container Type | Final Disposal Route |
| Solid Waste | Contaminated gloves, gowns, absorbent paper, vials, pipette tips, etc. | Designated, labeled, and puncture-resistant cytotoxic waste container. | High-temperature incineration at a licensed hazardous waste facility. |
| Liquid Waste | Unused stock solutions, contaminated liquid media, and the first rinsate from triple-rinsed empty containers. | Clearly labeled, sealed, and leak-proof cytotoxic liquid waste container. | Chemical inactivation followed by disposal according to local regulations, or collection by a certified hazardous waste disposal service for incineration. |
| Sharps | Contaminated needles, syringes, scalpels, and other sharp objects. | Designated, labeled, and puncture-proof cytotoxic sharps container. | High-temperature incineration at a licensed hazardous waste facility. |
III. Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
For liquid waste containing this compound, chemical inactivation is a recommended procedure to reduce its cytotoxicity before final disposal. A common and effective method involves treatment with sodium hypochlorite (B82951) (bleach). It is crucial to perform this procedure in a designated chemical fume hood.
Materials:
-
This compound liquid waste
-
Sodium hypochlorite solution (e.g., household bleach, typically 5.25-6.15%)
-
Sodium thiosulfate (B1220275) solution
-
pH indicator strips
-
Appropriate acids or bases for pH adjustment
Procedure:
-
Oxidation: Cautiously add an excess of sodium hypochlorite solution to the this compound waste. A conservative starting point is a 10:1 ratio of bleach to waste volume.
-
Reaction: Allow the mixture to react for a minimum of 2 hours to ensure complete degradation of the cytotoxic compound.
-
Neutralization of Excess Bleach: Add sodium thiosulfate solution to neutralize the excess sodium hypochlorite. The absence of oxidizing agents can be confirmed using potassium iodide-starch paper.
-
pH Adjustment: Check the pH of the final solution using pH indicator strips and adjust it to a neutral range (pH 6-8) using appropriate acids or bases.
-
Final Disposal: Dispose of the neutralized and pH-adjusted solution in accordance with local regulations for chemical waste.
Note: This is a general guideline and should be validated for this compound specifically. The toxicity of the reaction byproducts should be assessed before final disposal. Always consult with your institution's environmental health and safety department for specific guidance.
Table 3: Quantitative Parameters for Chemical Inactivation of Liquid this compound Waste
| Parameter | Value/Instruction |
| Ratio of Bleach to Waste | 10:1 (volume/volume) |
| Reaction Time | Minimum of 2 hours |
| Final pH | 6-8 |
IV. Decontamination of Laboratory Surfaces and Equipment
All surfaces and non-disposable equipment that may have come into contact with this compound must be thoroughly decontaminated.
Procedure:
-
Wipe the surface or equipment with a solution of 1% sodium hypochlorite.
-
Allow for an appropriate contact time to ensure decontamination.
-
Wipe the surface or equipment with 70% ethanol (B145695) to remove the sodium hypochlorite residue.
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid cytotoxic waste.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting researchers, the wider community, and the environment from the risks associated with this potent cytotoxic compound.
References
Essential Safety and Operational Guidance for Handling Pyrindamycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pyrindamycin B. As a potent and highly cytotoxic agent, stringent adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.[1] this compound, a pyrrolo[1][2]benzodiazepine (PBD) antibiotic, is a DNA alkylating agent and should be handled as a potential carcinogen, mutagen, and teratogen.[1]
Hazard Identification
This compound is classified as a highly potent and cytotoxic compound with the following potential hazards:
-
Acute Toxicity: Expected to be highly toxic upon ingestion, inhalation, or skin contact.[1]
-
Carcinogenicity: Considered a potential carcinogen due to its DNA alkylating mechanism.
-
Mutagenicity: Expected to be mutagenic.
-
Teratogenicity: Potential to cause developmental toxicity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent any direct contact with this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact. The outer glove can be removed immediately in case of contamination, providing an additional barrier. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the solid compound or when there is a risk of aerosol generation to prevent inhalation. |
Operational Plan: Handling and Experimental Procedures
All handling of this compound must be conducted within a designated and controlled area to minimize the risk of contamination.
Designated Handling Area:
-
Primary Engineering Control: A certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification must be used for all manipulations, including weighing, reconstituting, and aliquoting.
-
Restricted Access: The area should be clearly marked with warning signs, and access should be restricted to authorized personnel only.
Experimental Protocols:
1. Weighing the Solid Compound:
-
Perform all weighing activities within a BSC or fume hood to contain any airborne particles.
-
Use dedicated, labeled weighing tools that can be decontaminated or disposed of as cytotoxic waste.
2. Reconstitution:
-
Carefully unseal the this compound vial inside the BSC.
-
Using a calibrated micropipette, slowly add the required volume of solvent down the side of the vial to minimize aerosol formation.
-
Gently swirl the vial to dissolve the compound completely. Avoid shaking or vortexing.
3. Aliquoting:
-
Once dissolved, aliquot the stock solution into pre-labeled, sterile cryovials.
-
Securely cap and seal each aliquot.
4. Storage:
-
Store aliquots at -20°C or as recommended by the manufacturer, protected from light.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Container Specification | Disposal Route |
| Solid Waste | Designated, labeled, and puncture-resistant cytotoxic waste container. | Incineration at a licensed hazardous waste facility. |
| Liquid Waste | Clearly labeled, sealed, and leak-proof cytotoxic liquid waste container. | Collection by a certified hazardous waste disposal service. |
| Sharps | Designated, puncture-proof cytotoxic sharps container. | Incineration at a licensed hazardous waste facility. |
| Contaminated PPE | Double-bagged in labeled cytotoxic waste bags. | Incineration at a licensed hazardous waste facility. |
Decontamination:
-
All surfaces and equipment within the BSC should be decontaminated after each use.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE before approaching the spill.
-
Contain: Cover the spill with absorbent pads.
-
Decontaminate: Use a suitable decontamination solution (e.g., 10:1 bleach solution followed by neutralization with sodium thiosulfate) to clean the area.
-
Rinse: Thoroughly rinse the area with water after decontamination.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
